tert-Butyl 6-bromo-1H-indole-1-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-bromoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOWFTDOMYJYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466289 | |
| Record name | 1-BOC-6-Bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147621-26-9 | |
| Record name | 1-BOC-6-Bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl 6-bromo-1H-indole-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-Butyl 6-bromo-1H-indole-1-carboxylate , a key intermediate in medicinal chemistry and organic synthesis. The document details a robust and widely used synthetic protocol, including reaction conditions, purification methods, and quantitative data. The primary synthetic route involves the N-protection of 6-bromo-1H-indole using di-tert-butyl dicarbonate ((Boc)₂O). This guide is intended to equip researchers with the necessary information to reliably produce this versatile building block for applications in drug discovery and the development of complex molecular architectures.
Introduction
This compound (CAS No. 147621-26-9) is a crucial heterocyclic building block. The structure incorporates a bromine atom at the C6 position of the indole scaffold, which serves as a versatile handle for further functionalization through various palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) group on the indole nitrogen protects the amine, enhancing the compound's stability, improving its solubility in organic solvents, and preventing unwanted side reactions during subsequent synthetic steps.[1] These features make it an invaluable precursor for synthesizing a wide range of substituted indoles for pharmaceutical and materials science applications.
Compound Properties
The key physicochemical properties of the target compound are summarized below.
| Property | Value | Reference |
| CAS Number | 147621-26-9 | |
| Molecular Formula | C₁₃H₁₄BrNO₂ | |
| Molecular Weight | 296.16 g/mol | |
| Appearance | Solid | |
| Purity (Typical) | >97% | [2] |
Synthetic Pathway and Mechanism
The most common and efficient method for synthesizing this compound is the direct N-protection of 6-bromo-1H-indole. This reaction utilizes di-tert-butyl dicarbonate (Boc anhydride) as the protecting agent and is typically catalyzed by a nucleophilic base, such as 4-(dimethylamino)pyridine (DMAP).
The reaction proceeds via nucleophilic attack of the indole nitrogen onto one of the carbonyl carbons of the Boc anhydride. The presence of DMAP accelerates the reaction by forming a more reactive intermediate with the Boc anhydride. The process is generally high-yielding and proceeds under mild conditions.
Detailed Experimental Protocol
This section provides a representative experimental procedure for the synthesis of this compound.
Materials and Equipment
-
Reagents:
-
6-bromo-1H-indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP), catalytic amount
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) apparatus
-
Reaction Procedure
-
Reaction Setup: To a solution of 6-bromo-1H-indole (1.0 equiv.) in anhydrous dichloromethane (DCM), add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equiv.). Stir the mixture at room temperature until all solids dissolve.
-
Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.2 equiv.) portion-wise to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a solid.
Data Presentation
Typical Reaction Parameters
The following table summarizes typical conditions and outcomes for the N-Boc protection of indoles.
| Parameter | Condition / Value |
| Starting Material | 6-bromo-1H-indole |
| Reagent | Di-tert-butyl dicarbonate (1.1-1.2 equiv.) |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-99% (based on analogous amine protections) |
Anticipated Characterization Data
While a specific published spectrum for this compound is not available, the following table presents the anticipated NMR chemical shifts based on its structure and data from similar compounds.
| Analysis | Anticipated Chemical Shifts (δ, ppm) |
| ¹H NMR | ~ 8.1 (d, 1H), ~ 7.6 (d, 1H), ~ 7.5 (d, 1H), ~ 7.2 (dd, 1H), ~ 6.5 (d, 1H), ~ 1.6 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR | ~ 150.0 (C=O), ~ 136.0, ~ 130.0, ~ 127.0, ~ 125.0, ~ 124.0, ~ 117.0, ~ 116.0, ~ 107.0, ~ 84.0 (-C(CH₃)₃), ~ 28.0 (-C(CH₃)₃) |
Experimental Workflow Visualization
The logical steps for the work-up and purification of the final product are outlined in the diagram below.
Safety Information
Appropriate safety precautions must be taken when handling the reagents and solvents involved in this synthesis.
-
This compound: May be toxic if swallowed. It is classified as Acute Toxicity, Oral, Category 3.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Toxic by inhalation. Containers may build up internal pressure due to slow decomposition and should be handled with care.[1]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
-
4-(Dimethylamino)pyridine (DMAP): Toxic and corrosive.
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The N-Boc protection of 6-bromo-1H-indole is a reliable and high-yielding method for the synthesis of this compound. The procedure employs mild conditions, readily available reagents, and a straightforward purification process. The resulting product is a stable and versatile intermediate, ideally suited for further elaboration in the synthesis of complex, biologically active molecules and other functional materials.
References
physical properties of tert-Butyl 6-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of tert-Butyl 6-bromo-1H-indole-1-carboxylate. It also details experimental protocols for its synthesis and the determination of its solubility, crucial parameters for its application in research and drug development.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, formulation, and application in synthetic chemistry. Below is a summary of its key physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₄BrNO₂ | [1][2] |
| Molecular Weight | 296.16 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Boiling Point | 367.9 ± 34.0 °C at 760 mmHg | [1] |
| Melting Point | Not available | |
| CAS Number | 147621-26-9 | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and solubility determination of this compound are outlined below. These protocols are based on established chemical principles and adapted from procedures for structurally similar compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the nitrogen atom of 6-bromoindole using di-tert-butyl dicarbonate (Boc₂O). This method is widely used for the N-protection of indoles, enhancing their stability and solubility in organic solvents, which facilitates further synthetic transformations.
Materials:
-
6-bromoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-bromoindole (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution. Then, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Solubility Determination
The following protocol describes the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, methanol, DMSO, DMF, acetonitrile)
-
Scintillation vials with screw caps
-
Orbital shaker or vortex mixer
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a scintillation vial. The excess solid ensures that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound. The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and solubility determination of this compound.
Caption: General Synthesis Workflow
Caption: Solubility Determination Workflow
References
An In-depth Technical Guide on the Spectral Data of tert-Butyl 6-bromo-1H-indole-1-carboxylate
This technical guide provides a detailed overview of the analytical data for tert-butyl 6-bromo-1H-indole-1-carboxylate, a key building block in synthetic organic chemistry and drug discovery. The document outlines expected Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data. Detailed experimental protocols for acquiring this data are also provided for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a protected indole derivative. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, making it a versatile intermediate for the synthesis of more complex molecules.
Molecular Formula: C₁₃H₁₄BrNO₂
Molecular Weight: 296.16 g/mol
CAS Number: 147621-26-9
Spectral Data Summary
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.1 | d | 1H | H-4 |
| ~ 7.6 - 7.7 | d | 1H | H-7 |
| ~ 7.5 - 7.6 | d | 1H | H-2 |
| ~ 7.2 - 7.3 | dd | 1H | H-5 |
| ~ 6.4 - 6.5 | d | 1H | H-3 |
| ~ 1.6 - 1.7 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 149 - 150 | C=O |
| ~ 135 - 136 | C-7a |
| ~ 130 - 131 | C-3a |
| ~ 128 - 129 | C-2 |
| ~ 125 - 126 | C-5 |
| ~ 124 - 125 | C-4 |
| ~ 118 - 119 | C-7 |
| ~ 116 - 117 | C-6 |
| ~ 107 - 108 | C-3 |
| ~ 83 - 84 | -C(CH₃)₃ |
| ~ 28 | -C(CH₃)₃ |
Table 3: Predicted LC-MS Data
| Ion | m/z (calculated) | Proposed Structure/Fragment | Expected Relative Abundance | Notes |
| [M+H]⁺ | 296/298 | Protonated Molecular Ion | High | Isotopic pattern for one bromine atom (approx. 1:1 ratio for M and M+2) will be observed. |
| [M-55]⁺ | 241/243 | Loss of isobutylene (C₄H₈) | Medium | A characteristic fragmentation of the tert-butoxycarbonyl (Boc) group. |
| [M-99]⁺ | 197/199 | Loss of the entire Boc group (C₅H₉O₂) | High | Represents the 6-bromo-1H-indole cation. |
| [C₄H₉]⁺ | 57 | tert-Butyl cation | High | A very common and often base peak for Boc-protected compounds. |
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: Spectra are typically recorded on the same spectrometer at a corresponding frequency (e.g., 75 MHz or 125 MHz).
Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
LC Method: The HPLC method described above can be adapted for LC-MS analysis. The use of a volatile buffer like formic acid is compatible with mass spectrometry.
MS Method:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Sample Preparation:
-
Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).[2]
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.[2]
Visualizations
Caption: Workflow for the spectral analysis of this compound.
References
reactivity of tert-Butyl 6-bromo-1H-indole-1-carboxylate
An In-Depth Technical Guide to the Reactivity of tert-Butyl 6-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The presence of a bromine atom at the 6-position of the indole scaffold, combined with the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, allows for selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This strategic placement of the bromine atom enables the introduction of diverse substituents, facilitating the synthesis of complex molecular architectures and libraries of compounds for biological screening.
This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its application in key synthetic transformations. While specific experimental data for the 6-bromo isomer is limited in publicly available literature, the protocols and data presented herein are based on well-established methodologies for similar bromoindole derivatives, particularly the 7-bromo isomer, and serve as a robust starting point for reaction optimization.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The primary synthetic utility of this compound lies in its ability to participate in palladium-catalyzed cross-coupling reactions at the C-6 position. The electron-rich nature of the indole ring and the presence of the C-Br bond make it an excellent substrate for reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the indole core.
A mixture of this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) is placed in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF). The reaction vessel is degassed and purged with an inert gas (e.g., argon or nitrogen). The mixture is then heated to a temperature ranging from 80 °C to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the 6-aryl-1H-indole-1-carboxylate derivative.[1][2]
| Entry | Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 75-85 |
| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 80-90[3] |
Note: Yields are representative and based on analogous reactions with other bromo-substituted heterocycles. Optimization may be required for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 6-aminoindole derivatives, which are important pharmacophores in medicinal chemistry.[4]
A mixture of this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu or Cs₂CO₃) is suspended in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane. The reaction vessel is sealed and heated under an inert atmosphere at a temperature between 80 °C and 110 °C. The reaction is monitored by TLC or LC-MS. After workup and purification by column chromatography, the 6-amino-1H-indole-1-carboxylate derivative is obtained.[1]
| Entry | Amine | Palladium Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 100 | 18 | 80-90 |
| 4 | Pyrrolidine | BrettPhos precatalyst | LiHMDS | THF | 65 | 18 | 85-95[4] |
Note: Yields are representative and based on analogous reactions with other bromo-substituted heterocycles. Optimization may be required for this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 6-position of the indole and a terminal alkyne, providing access to 6-alkynylindole derivatives.
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is worked up and the crude product is purified by column chromatography to yield the 6-alkynyl-1H-indole-1-carboxylate.[1]
| Entry | Alkyne | Palladium Catalyst | Copper Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 85-95[1] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | 70 | 8 | 90[1] |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Toluene | 80 | 12 | 82[1] |
| 4 | Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | 50 | 10 | 78[1] |
Note: Yields are representative and based on reactions with tert-butyl 7-bromo-1H-indole-1-carboxylate. Optimization may be required for the 6-bromo isomer.
Synthesis of this compound
The title compound is typically synthesized by the N-protection of 6-bromoindole with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of this compound
To a solution of 6-bromoindole (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), di-tert-butyl dicarbonate (1.1-1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed with saturated aqueous sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized indole derivatives. The protocols and representative data presented in this guide demonstrate its utility in key palladium-catalyzed cross-coupling reactions, providing a solid foundation for the generation of diverse molecular libraries for drug discovery and materials science applications. Researchers can adapt these general procedures to a wide array of coupling partners to access novel and intricate molecular structures. Further optimization of reaction conditions for the 6-bromo isomer is recommended to achieve optimal yields.
References
An In-depth Technical Guide to the Synthesis of tert-Butyl 6-bromo-1H-indole-1-carboxylate and Its Derivatives
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 6-bromo-1H-indole-1-carboxylate, a key intermediate in medicinal chemistry and drug development. The document details the primary synthetic route, experimental protocols, and subsequent derivatization reactions, tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
This compound is a versatile synthetic building block. The presence of a bromine atom at the C-6 position of the indole scaffold allows for a wide range of functionalization through various cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability and solubility, facilitating its use in multi-step synthetic sequences. This guide outlines the efficient synthesis of the title compound and its application in the preparation of more complex derivatives.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the N-protection of commercially available 6-bromoindole using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically catalyzed by a mild base, such as 4-(dimethylamino)pyridine (DMAP), and proceeds under gentle reaction conditions to afford the desired product in high yield.
Overall Synthesis Pathway
The synthesis is a one-step protection reaction, as illustrated in the following diagram.
Caption: Synthesis of this compound.
Quantitative Data for Synthesis
The following table summarizes the key quantitative parameters for the N-Boc protection of 6-bromoindole. The data is based on typical yields and conditions for this type of transformation on similar indole substrates.
| Parameter | Value | Reference |
| Starting Material | 6-Bromoindole | - |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP) | [1] |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | [2] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 2-24 hours | [2][3] |
| Typical Yield | >90% | [2] |
Experimental Protocol: N-Boc Protection of 6-Bromoindole
This protocol is adapted from established procedures for the N-Boc protection of indoles.[1]
Materials:
-
6-bromo-1H-indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a solution of 6-bromo-1H-indole (1.0 equivalent) in anhydrous dichloromethane (DCM), add 4-dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Boc Anhydride: To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.[1]
-
Wash the organic layer with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a solid.[2]
Derivatization of this compound
The bromine atom at the C-6 position serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted indole derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the indole core and various aryl or heteroaryl boronic acids or esters.[3]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.) is taken in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water).[4] The reaction vessel is degassed and purged with an inert gas. The mixture is then heated to a temperature ranging from 80 °C to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.[4] After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 6-aryl-1H-indole-1-carboxylate derivative.[4]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the indole and a terminal alkyne, which is a valuable functional group for further transformations.[4]
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 equiv.), a copper(I) salt such as CuI (0.1 equiv.), and a base, typically an amine like triethylamine or diisopropylamine (2.0-3.0 equiv.), are added.[4] The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C. After completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of various 6-aminoindole derivatives.[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 equiv.), and a strong base such as sodium tert-butoxide or cesium carbonate (1.5-2.0 equiv.) is suspended in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane.[4] The reaction vessel is sealed and heated under an inert atmosphere at a temperature between 80 °C and 110 °C. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[4]
Conclusion
The synthesis of this compound via N-Boc protection of 6-bromoindole is a reliable and high-yielding process. The strategic placement of the bromine atom on the indole ring makes this compound a highly valuable intermediate for the synthesis of a diverse range of functionalized indole derivatives through various palladium-catalyzed cross-coupling reactions. The detailed protocols and methodologies presented in this guide are intended to support researchers and professionals in the successful synthesis and application of this versatile compound in drug discovery and development.
References
An In-depth Technical Guide on tert-Butyl 6-bromo-1H-indole-1-carboxylate: A Key Intermediate in the Development of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-Butyl 6-bromo-1H-indole-1-carboxylate is a pivotal synthetic intermediate in medicinal chemistry, valued not for its intrinsic biological activity, but as a versatile scaffold for the construction of complex, bioactive indole derivatives. The strategic placement of the bromine atom at the 6-position and the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen provides an orthogonal handle for a variety of chemical transformations. This guide delineates the role of this compound as a precursor to molecules with significant therapeutic potential, focusing on the mechanisms of action of its derivatives, which primarily include antifungal agents and protein kinase inhibitors. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided, alongside quantitative data and visual representations of key pathways and workflows.
Introduction: The Role of this compound in Drug Discovery
The indole nucleus is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic compounds with a wide array of pharmacological activities. This compound serves as a crucial building block for the elaboration of this scaffold. The Boc group protects the indole nitrogen, preventing unwanted side reactions and increasing solubility in organic solvents, while the bromo substituent at the 6-position is a versatile functional group for introducing molecular diversity through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indole core to develop potent and selective therapeutic agents.
Mechanism of Action of 6-Bromoindole Derivatives
While this compound itself is not biologically active, its derivatives have demonstrated significant activity in two primary areas: as antifungal agents and as protein kinase inhibitors.
Antifungal Activity
Derivatives of 6-bromoindole have shown potent antifungal activity, particularly against pathogenic Candida species.[1] The proposed mechanism of action for some of these compounds involves the disruption of fungal cell membrane integrity and the induction of oxidative stress.
One potential mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] Inhibition of this pathway leads to a dysfunctional cell membrane, increased permeability, and ultimately, cell death. Additionally, some halogenated indoles have been shown to induce the accumulation of reactive oxygen species (ROS) within the fungal cells, leading to oxidative damage to cellular components and triggering apoptosis.[1][3]
dot
Caption: Potential antifungal mechanism of 6-bromoindole derivatives.
Protein Kinase Inhibition
The indole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Derivatives synthesized from 6-bromoindoles can act as competitive inhibitors at the ATP-binding site of various kinases.
The N-H group of the indole ring can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP. The substituent introduced at the 6-position via cross-coupling reactions can be designed to occupy hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.
dot
Caption: Generalized binding mode of a 6-substituted indole kinase inhibitor.
Quantitative Data
The biological activity of derivatives of 6-bromoindole is summarized in the tables below.
Table 1: Antifungal Activity of 6-Bromoindole Derivatives
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 4,6-dibromoindole | Candida albicans | 25 | [1] |
| 4,6-dibromoindole | Candida auris | 10-50 | [1] |
| 5-bromo-4-chloroindole | Candida albicans | 20 | [3] |
| 5-bromo-4-chloroindole | Candida auris | 10-50 | [1] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 | [4] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Staphylococcus aureus | 8 | [4] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Klebsiella pneumoniae | 8 | [4] |
Table 2: Kinase Inhibitory Activity of Indole Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Benzofuro[3,2-b]pyridin-2(1H)-one derivative | BTK | 74 | [5] |
| Benzofuro[3,2-b]pyridin-2(1H)-one derivative | PI3Kδ | 170 | [5] |
| 4-azaindole derivative | PAK1 | <10 | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of bioactive derivatives from this compound and their subsequent biological evaluation are provided below.
Synthesis of 6-Aryl-1H-indoles via Suzuki Coupling
This protocol describes a typical Suzuki cross-coupling reaction to introduce an aryl moiety at the 6-position of the indole ring, followed by deprotection of the Boc group.
dot
Caption: Synthetic workflow for 6-aryl-1H-indoles.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel
Procedure:
-
Suzuki Coupling: To a degassed solution of this compound (1.0 equiv) and arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water, add K₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (0.05 equiv). Heat the mixture to 90 °C and stir under an inert atmosphere for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.
-
Purification (optional): The crude intermediate, tert-Butyl 6-aryl-1H-indole-1-carboxylate, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Boc Deprotection: Dissolve the crude or purified intermediate in dichloromethane. Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-3 hours.[7] Monitor the reaction by TLC.
-
Final Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired 6-aryl-1H-indole.[8]
-
Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9]
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized indole derivatives against a fungal strain.[10][11]
dot
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
Synthesized indole derivative
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the indole derivative in DMSO. Perform a serial two-fold dilution of the compound in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for determining the IC50 value of a synthesized indole derivative against a specific protein kinase.[12][13]
dot
Caption: Workflow for in vitro kinase inhibition assay.
Materials:
-
Synthesized indole derivative
-
Target protein kinase
-
Kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the indole derivative in the appropriate kinase assay buffer. Prepare solutions of the kinase, substrate, and ATP at the desired concentrations.
-
Kinase Reaction: In a 96-well plate, add the kinase and the serially diluted indole derivative. Pre-incubate for 10-15 minutes at room temperature. Initiate the reaction by adding the substrate and ATP mixture. Incubate for 60 minutes at 30 °C.
-
ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a high-value synthetic intermediate that provides a gateway to a diverse range of biologically active indole derivatives. By leveraging modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of compounds for screening. The derivatives of this versatile building block have shown significant promise as antifungal agents and protein kinase inhibitors. The detailed protocols and data presented in this guide are intended to facilitate further research and development in these and other therapeutic areas, ultimately contributing to the discovery of novel and effective medicines.
References
- 1. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl 6-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for tert-Butyl 6-bromo-1H-indole-1-carboxylate, a key building block in modern synthetic chemistry. By adhering to the procedures outlined below, researchers can minimize risks and ensure a safe laboratory environment.
Core Physicochemical and Safety Data
A thorough understanding of the physical and toxicological properties of a compound is paramount for its safe handling. The following tables summarize the key data for this compound and the related compound, 6-Bromoindole.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₄BrNO₂[1] |
| Molecular Weight | 296.16 g/mol [1] |
| Physical Form | Solid[1] |
| Boiling Point | 367.9 °C (Predicted) |
| Flash Point | 176.3 °C (Predicted) |
| Density | 1.4 g/cm³ (Predicted) |
Table 2: Physicochemical Properties of 6-Bromoindole
| Property | Value |
| Molecular Formula | C₈H₆BrN[2] |
| Molecular Weight | 196.04 g/mol [2] |
| Melting Point | 92-96 °C[3] |
Table 3: Hazard Identification and Safety Information for this compound
| Hazard Information | Details |
| GHS Pictogram | GHS06 (Skull and Crossbones)[1] |
| Signal Word | Danger[1] |
| Hazard Classifications | Acute Toxicity 3 (Oral)[1] |
| Hazard Statements | H301 (Toxic if swallowed)[1] |
| Precautionary Statements | P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)[1] |
| Storage Class | 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects)[1] |
Experimental Protocols for Safety and Property Determination
Detailed and standardized experimental protocols are essential for the accurate assessment of a chemical's properties and hazards. The following sections outline the methodologies for determining key safety and physical parameters.
Acute Oral Toxicity Testing (OECD Guideline 425: Up-and-Down Procedure)
The Up-and-Down Procedure (UDP) is a method for determining the acute oral toxicity of a substance, which allows for the estimation of the LD50 value with a reduced number of animals.[4][5][6][7]
Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.
Principle: A sequential dosing regimen is employed where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. The test is designed to use a minimal number of animals to obtain a statistically significant result.[6]
Methodology:
-
Animal Selection: Healthy, young adult rodents (preferably females, as they are often more sensitive) are used.[8]
-
Housing and Fasting: Animals are caged individually and fasted overnight before dosing.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Administration: The substance is administered in a single dose by oral gavage.
-
Sequential Dosing:
-
The first animal receives a dose one step below the best preliminary estimate of the LD50.
-
If the animal survives, the next animal receives a higher dose.
-
If the animal dies, the next animal receives a lower dose.
-
Dosing is typically spaced 48 hours apart.[6]
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5][6]
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.[6]
Melting Point Determination
The melting point is a fundamental physical property used for compound identification and purity assessment.[9]
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, which is sealed at one end.[10]
-
Apparatus: A melting point apparatus with a heated block and a thermometer or a Thiele tube filled with a high-boiling point oil can be used.
-
Heating: The capillary tube is placed in the apparatus and heated slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[11]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.[9][11]
Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point is a key identifying characteristic.
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[12]
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.[13][14]
-
Apparatus: The test tube is heated in a suitable apparatus, such as a Thiele tube or an aluminum block, along with a thermometer.[13][14]
-
Heating: The apparatus is heated slowly and uniformly.
-
Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[12]
Flash Point Determination
The flash point is a critical safety parameter that indicates the lowest temperature at which a liquid can produce enough flammable vapor to ignite in the presence of an ignition source.[15][16]
Objective: To determine the minimum temperature at which the vapor of the compound will ignite.
Methodology (Closed-Cup Method):
-
Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Abel apparatus) is used. This consists of a sample cup with a lid that can be opened to introduce an ignition source.[16]
-
Sample Preparation: The sample is placed in the cup of the apparatus.
-
Heating: The sample is heated at a slow, constant rate.
-
Ignition Test: At regular temperature intervals, an ignition source (a small flame or spark) is introduced into the vapor space above the liquid.
-
Observation: The temperature at which a flash is observed inside the cup is recorded as the flash point.[15]
Safe Handling and Workflow
Adherence to a structured workflow is crucial for minimizing exposure and preventing accidents when working with this compound.
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Relationship
In the event of an exposure or spill, a clear and immediate response is critical. The following diagram illustrates the logical steps to take in an emergency situation.
Caption: Logical steps for an emergency response to chemical exposure.
By integrating this safety and handling information into standard laboratory practices, researchers can confidently and safely utilize this compound in their synthetic endeavors, paving the way for new discoveries in drug development and materials science.
References
- 1. This compound 147621-26-9 [sigmaaldrich.com]
- 2. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 6. oecd.org [oecd.org]
- 7. epa.gov [epa.gov]
- 8. fda.gov [fda.gov]
- 9. pennwest.edu [pennwest.edu]
- 10. byjus.com [byjus.com]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. byjus.com [byjus.com]
- 15. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]
- 16. scimed.co.uk [scimed.co.uk]
solubility of tert-Butyl 6-bromo-1H-indole-1-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of tert-Butyl 6-bromo-1H-indole-1-carboxylate in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an indole derivative of interest in medicinal chemistry and organic synthesis. The indole scaffold is a core component in numerous biologically active compounds and approved pharmaceuticals. Understanding the solubility of this specific derivative is critical for its application in various research and development phases.
Solubility is a fundamental physicochemical property that significantly influences the outcomes of chemical reactions, purification processes, and formulation development. In the context of drug discovery, poor aqueous solubility is a primary challenge, affecting bioavailability and the reliability of in vitro screening assays.[1][2] More than 40% of new chemical entities (NCEs) are practically insoluble in water, making solubility assessment a crucial early step in the development pipeline.[1][2] Optimizing solubility in various organic solvents is essential for reaction chemistry, chromatography, and creating suitable stock solutions for biological testing.[3]
This technical guide provides a comprehensive framework for determining the solubility of this compound in common organic solvents. Due to the limited availability of published quantitative data for this specific compound, this document focuses on providing detailed experimental methodologies and data presentation standards to enable researchers to generate reliable and reproducible results.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₃H₁₄BrNO₂ |
| Molecular Weight | 296.16 g/mol |
| CAS Number | 147621-26-9 |
| Physical Form | Solid |
Experimental Workflow for Solubility Determination
The process of determining solubility involves a sequence of steps, from a preliminary qualitative check to a precise quantitative measurement. The following diagram illustrates the general workflow.
Caption: General workflow for solubility determination.
Experimental Protocols
Reproducible solubility data relies on consistent and well-documented methodologies. The following sections detail protocols for both rapid qualitative assessment and the "gold standard" quantitative shake-flask method.
Protocol: Qualitative Solubility Assessment
This method provides a rapid estimation of solubility, useful for screening a range of solvents quickly.
-
Preparation: Place a pre-weighed amount of this compound (e.g., 1-5 mg) into a small, clear glass vial.
-
Solvent Addition: Add a measured volume of the selected organic solvent in fixed increments (e.g., 100 µL).
-
Agitation: After each addition, cap the vial securely and vortex or shake vigorously for 30-60 seconds.[4]
-
Observation: Visually inspect the solution against a well-lit background. Note if the solid has completely dissolved.
-
Documentation: Continue adding solvent increments until the solid is fully dissolved. Record the total volume of solvent required. The result is often expressed in qualitative terms (e.g., "soluble," "sparingly soluble," "insoluble") based on predefined criteria (e.g., soluble if <1 mL of solvent is needed to dissolve 10 mg).
Protocol: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
The detailed workflow for this protocol is illustrated below.
Caption: Workflow for the Shake-Flask Solubility Protocol.
Detailed Steps:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a screw-cap vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment (e.g., add 5-10 mg to 1 mL of solvent).
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial and place it in an incubator shaker or on a rotator. Agitate the mixture at a constant temperature (e.g., 25 °C) and speed (e.g., 100 rpm) for a sufficient period to reach equilibrium. An incubation time of 18-24 hours is common to ensure equilibrium is reached.[5][6]
-
Phase Separation: After the equilibration period, remove the vial and let it stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, carefully withdraw the supernatant and filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE). Alternatively, centrifuge the vial at high speed and carefully collect the supernatant. This step is critical to avoid transferring any solid particles.
-
Dilution: Immediately dilute a precise volume of the filtered saturated solution with a known volume of the same solvent. This prevents the compound from precipitating out of the solution and ensures the concentration is within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS). The concentration is determined by comparing the analytical response to a pre-established calibration curve of the compound in the same solvent.[7]
-
Calculation: Calculate the original solubility in the saturated solution by accounting for the dilution factor. Report the final solubility in units of mg/mL and/or mol/L.
Data Presentation
As quantitative solubility data for this compound is not widely published, the following table is provided as a template for researchers to systematically record their experimental findings. Accurate and consistent data recording is crucial for comparing results across different solvents and conditions.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |
|---|---|---|---|---|---|
| Dichloromethane | 25 | Shake-Flask | |||
| Ethyl Acetate | 25 | Shake-Flask | |||
| Acetone | 25 | Shake-Flask | |||
| Acetonitrile | 25 | Shake-Flask | |||
| Tetrahydrofuran (THF) | 25 | Shake-Flask | |||
| Methanol | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| Isopropanol | 25 | Shake-Flask | |||
| Toluene | 25 | Shake-Flask | |||
| Heptane | 25 | Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | | | Shake-Flask | |
Conclusion
This guide provides a standardized framework for the systematic evaluation of the solubility of this compound in a range of organic solvents. While specific solubility values are not yet established in the literature, the detailed protocols for qualitative and quantitative (shake-flask) analysis presented here offer researchers a robust methodology for generating high-quality, reproducible data. The consistent application of these methods and the structured presentation of results will contribute valuable physicochemical knowledge, aiding in the effective use of this compound in synthetic chemistry and drug development endeavors.
References
Methodological & Application
Application Notes: Suzuki Coupling of tert-Butyl 6-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 6-bromo-1H-indole-1-carboxylate is a versatile synthetic intermediate crucial in medicinal chemistry and organic synthesis. Its structure is primed for selective functionalization, particularly through palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a robust protecting group, enhancing the substrate's stability and solubility while preventing unwanted side reactions. The bromine atom at the C-6 position provides a reactive site for the introduction of various aryl and heteroaryl moieties.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for forming carbon-carbon (C-C) bonds. This reaction, which couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is indispensable for synthesizing biaryl and heteroaryl structures prevalent in pharmaceutical agents and functional materials.[1] The functionalization of the indole core at the 6-position is of significant interest for developing novel therapeutic agents, as this modification can profoundly influence the biological activity of the resulting molecule.[2]
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid proceeds as follows, yielding a 6-aryl-1H-indole derivative. This transformation is key for building molecular complexity and accessing diverse chemical libraries for drug discovery.
Figure 1. General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative examples of Suzuki coupling reactions with 6-bromoindole derivatives and various boronic acids, highlighting the versatility of this transformation. Conditions are analogous for the N-Boc protected substrate.
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Nitrophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 85 |
| 2 | 3,5-Dimethoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 91 |
| 3 | 3-(NHBoc-methyl)phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 60 |
| 4 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
| 5 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
Data adapted from analogous reactions reported in the literature.[3] Yields are highly dependent on the specific substrates and optimization of reaction conditions.
Protocols: Suzuki-Miyaura Cross-Coupling
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.02–0.05 equiv.)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Schlenk flask or reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Argon or Nitrogen)
-
Condenser (if refluxing)
-
Standard laboratory glassware (separatory funnel, round-bottom flasks, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) for three cycles. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture is typically set to a concentration of 0.1–0.5 M with respect to the limiting reagent.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-indole product.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki reaction and the general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions with tert-Butyl 6-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several key cross-coupling reactions utilizing tert-Butyl 6-bromo-1H-indole-1-carboxylate as a versatile building block. The functionalization of the indole scaffold is a cornerstone of medicinal chemistry, and the strategic placement of a bromine atom at the 6-position allows for the introduction of a wide variety of substituents through modern catalytic methods. The protocols outlined herein cover Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing a foundation for the synthesis of diverse libraries of 6-substituted indole derivatives.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures. This palladium-catalyzed reaction couples an organohalide with an organoboron compound.[1][2]
General Reaction Scheme:
Experimental Protocol:
A mixture of this compound (1.0 equiv.), the corresponding aryl- or heteroarylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) is suspended in a suitable solvent system (e.g., 1,4-dioxane/water, DME/water). The reaction vessel is thoroughly degassed and purged with an inert gas (e.g., argon or nitrogen). The mixture is then heated to a temperature ranging from 80 °C to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-substituted indole derivative.[1][2]
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | ~85 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | ~88 |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | ~75 |
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is highly valuable for the introduction of alkynyl moieties into organic molecules.
General Reaction Scheme:
Experimental Protocol:
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 equiv.), a copper(I) salt such as CuI (0.1 equiv.), and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.), are added. The reaction mixture is degassed by bubbling with an inert gas for 15-20 minutes and then stirred under an inert atmosphere. The reaction is typically run at a temperature ranging from room temperature to 80 °C. Progress is monitored by TLC or LC-MS. After completion, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the 6-alkynyl-1H-indole-1-carboxylate.[1]
Quantitative Data for Sonogashira Coupling:
| Entry | Alkyne | Pd Catalyst | Cu-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | 70 | 8 | ~90 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Toluene | 80 | 12 | ~82 |
| 4 | Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | 50 | 10 | ~78 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.[1][2]
General Reaction Scheme:
Experimental Protocol:
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, BrettPhos, or RuPhos, 0.04-0.1 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.). The vessel is sealed, evacuated, and backfilled with an inert gas. Anhydrous, deoxygenated solvent such as toluene, 1,4-dioxane, or THF is added. The reaction is heated to a temperature between 80 °C and 110 °C and monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the 6-amino-1H-indole-1-carboxylate derivative.[1]
Quantitative Data for Buchwald-Hartwig Amination:
Note: The following data is based on reactions with 6-bromo-1H-indazole, a close structural analog, as specific data for this compound is limited. Yields are representative and may vary based on the specific amine and reaction conditions.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | BrettPhos G3 | LiHMDS | THF | 65 | 12 | ~85 |
| 2 | Morpholine | RuPhos G3 | LiHMDS | THF | 65 | 12 | ~90 |
| 3 | n-Butylamine | BrettPhos G3 | NaOtBu | Toluene | 100 | 16 | ~80 |
| 4 | Piperidine | RuPhos G3 | Cs₂CO₃ | Dioxane | 110 | 24 | ~78 |
Experimental Workflow Visualization
Conclusion
This compound is a highly versatile synthetic intermediate that readily participates in a variety of palladium-catalyzed cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer robust starting points for the synthesis of a wide array of 6-substituted indole derivatives. These functionalized indoles are valuable scaffolds for the development of novel therapeutic agents and functional materials. Researchers can adapt these general procedures to a broad range of coupling partners to access new and complex molecular architectures.
References
Application Notes and Protocols: tert-Butyl 6-bromo-1H-indole-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 6-bromo-1H-indole-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a bromine atom at the 6-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, makes it an ideal starting material for the synthesis of a diverse range of substituted indole derivatives. The Boc group provides stability during various chemical transformations and can be readily removed under acidic conditions, while the bromo substituent serves as a crucial handle for introducing molecular complexity through various cross-coupling reactions. This allows for the strategic functionalization of the indole scaffold, a privileged structure in numerous biologically active compounds.
These application notes provide an overview of the utility of this compound in the synthesis of potent and selective inhibitors of the CREB-binding protein (CBP) and E1A binding protein p300 (EP300), which are critical transcriptional co-activators implicated in cancer and other diseases.
Application: Synthesis of CBP/EP300 Bromodomain Inhibitors
A primary application of this compound is in the synthesis of inhibitors targeting the bromodomains of CBP and EP300.[1][2][3] These proteins are histone acetyltransferases that play a crucial role in regulating gene expression. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a key step in transcriptional activation. Dysregulation of CBP/EP300 activity is associated with various cancers, making their bromodomains attractive therapeutic targets.
The 6-bromo position of the indole core serves as a key attachment point for moieties that can interact with the CBP/EP300 bromodomain. The general synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at this position.
Experimental Protocols
1. Synthesis of a 6-Aryl-1H-indole Intermediate via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a boronic acid derivative, based on procedures outlined in the patent literature.[1][2]
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or boronic ester (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 3:1 v/v), add the aryl- or heteroaryl-boronic acid or ester (1.0-1.5 eq) and sodium carbonate (3.0 eq).
-
De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.1 eq), to the reaction mixture.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl 6-aryl-1H-indole-1-carboxylate.
2. Biological Evaluation of CBP/EP300 Bromodomain Inhibitors
The following are representative protocols for evaluating the biological activity of compounds synthesized from the 6-aryl-1H-indole intermediate.
a) In Vitro CBP Bromodomain Binding Assay (TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to quantify the binding affinity of an inhibitor to the CBP bromodomain.[1][3][4][5]
Materials:
-
Recombinant His- or GST-tagged CBP bromodomain protein
-
Biotinylated histone H4 peptide (acetylated)
-
Europium (Eu³⁺)-labeled anti-His or anti-GST antibody (donor fluorophore)
-
Streptavidin-Allophycocyanin (SA-APC) conjugate (acceptor fluorophore)
-
Test compound (synthesized 6-aryl-indole derivative)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT)
-
384-well low-volume black plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO and then dilute in assay buffer.
-
Add the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add the CBP bromodomain protein and the biotinylated histone peptide to the wells.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding.
-
Add the Eu³⁺-labeled antibody and SA-APC conjugate to the wells.
-
Incubate at room temperature, protected from light, for 60 minutes.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of 620 nm (Eu³⁺) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
b) Cellular Assay for Target Engagement (NanoBRET)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the engagement of an inhibitor with its target protein within living cells.[6][7]
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-CBP bromodomain fusion protein
-
Plasmid encoding HaloTag®-Histone H3.3 fusion protein
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Test compound
-
96-well white cell culture plates
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-CBP and HaloTag®-Histone H3.3 plasmids.
-
Seed the transfected cells into a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the test compound or vehicle (DMSO) and incubate.
-
Add the HaloTag® NanoBRET™ 618 Ligand and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor emission at 460 nm and acceptor emission at >600 nm using a BRET-capable plate reader.
-
Calculate the BRET ratio and plot against the logarithm of the inhibitor concentration to determine the cellular EC₅₀ value.
Data Presentation
The following table presents representative quantitative data for potent and selective CBP/EP300 bromodomain inhibitors, illustrating the typical potency that can be achieved with compounds synthesized via routes involving 6-substituted indole scaffolds.
| Compound ID | Target | Assay Type | IC₅₀ / EC₅₀ (nM) | Reference |
| SGC-CBP30 | CBP | TR-FRET | 19 | [7] |
| I-CBP112 | CBP | TR-FRET | 38 | [7] |
| SGC-CBP30 | CBP | NanoBRET | 280 | [7] |
| I-CBP112 | CBP | NanoBRET | 240 | [7] |
| DC_CP20 | CBP | TR-FRET | 744.3 | [5] |
Visualizations
Experimental Workflow for Synthesis and Evaluation```dot
Caption: Inhibition of CBP/EP300 signaling by a bromodomain inhibitor.
References
- 1. US11247989B2 - Therapeutic compounds and uses thereof - Google Patents [patents.google.com]
- 2. WO2017205538A1 - Pyrazolopyridine derivatives for the treatment of cancer - Google Patents [patents.google.com]
- 3. WO2016055028A1 - Therapeutic compounds and uses thereof - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pharmaceutical Intermediates from tert-Butyl 6-bromo-1H-indole-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from tert-Butyl 6-bromo-1H-indole-1-carboxylate. This versatile building block is instrumental in the development of a wide range of therapeutic agents due to the strategic placement of the bromine atom at the 6-position of the indole core, which allows for diverse functionalization through various cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and solubility, facilitating controlled and selective chemical transformations.
The following sections detail widely-used palladium-catalyzed cross-coupling reactions for the derivatization of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, which are prevalent in the structures of numerous drug candidates.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-1H-indole Derivatives
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds between aryl halides and boronic acids or their esters. This reaction is extensively used in the pharmaceutical industry to synthesize biaryl and heteroaryl structures, which are common motifs in biologically active molecules.
General Reaction Scheme:
Application Notes and Protocols for Cross-Coupling Reactions Involving tert-Butyl 6-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing tert-butyl 6-bromo-1H-indole-1-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized indole derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies and provide a robust starting point for the synthesis of diverse compound libraries.
Introduction to Cross-Coupling Reactions on the Indole Scaffold
The indole nucleus is a privileged structure in numerous biologically active compounds. The functionalization of the indole core, particularly at the 6-position, is a critical strategy for modulating the pharmacological and physicochemical properties of these molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, have emerged as powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds at the C-6 position of the indole ring. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability and solubility of the substrate, facilitating these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. It is widely used for the synthesis of biaryl and heteroaryl compounds.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | ~80-90 (estimated) |
| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 8 | ~75-85 (estimated) |
Note: Yields are estimated based on similar reactions with other bromoindoles and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst, and the base (2.0-3.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 70 | 8 | ~90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Toluene | 80 | 12 | ~82 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst, copper(I) iodide, and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).[1]
-
Degas the reaction mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80 °C.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
After completion, filter the reaction mixture to remove any solids, and concentrate the filtrate.[1]
-
Take up the residue in an organic solvent, wash with water and brine, dry, and concentrate.[1]
-
Purify the crude product by column chromatography to yield the 6-alkynyl-1H-indole-1-carboxylate.[1]
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle of the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | ~80-90 (estimated) |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~75-85 (estimated) |
| 3 | p-Toluidine | G3-XPhos (2) | - | K₃PO₄ | t-AmylOH | 100 | 16 | ~85-95 (estimated) |
Note: Yields are estimated based on similar reactions and may vary depending on the specific amine and reaction conditions.[2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, combine this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), the palladium precatalyst, the phosphine ligand, and the base (1.5-2.0 equiv.) in a reaction vessel.
-
Add anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vessel and heat the mixture to a temperature between 80 °C and 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acrylate | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N | DMF | 100 | 24 | ~70-80 (estimated) |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 16 | ~65-75 (estimated) |
| 3 | n-Butyl acrylate | Herrmann's catalyst (1) | - | K₂CO₃ | NMP | 130 | 12 | ~80-90 (estimated) |
Note: Yields are estimated based on analogous Heck reactions.
Experimental Protocol: General Procedure for Heck Reaction
-
To a mixture of this compound (1.0 equiv.), the alkene (1.5 equiv.), and the base (e.g., triethylamine, 1.5 equiv.) in a suitable solvent (e.g., DMF or acetonitrile), add the palladium catalyst.
-
Degas the mixture and heat it under an inert atmosphere to the specified temperature.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the catalyst and any insoluble salts.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Logical Relationship: Reactants to Product in Heck Reaction
Caption: Logical flow of the Heck cross-coupling reaction.
Conclusion
The cross-coupling reactions detailed in these application notes demonstrate the utility of this compound as a versatile platform for the synthesis of diverse, functionalized indole derivatives. By selecting the appropriate catalytic system and reaction conditions, researchers can efficiently generate libraries of novel compounds for applications in drug discovery and materials science. The provided protocols serve as a foundational guide, and optimization may be necessary for specific substrates and desired outcomes.
References
Application Notes and Protocols: Deprotection of Boc Group from tert-Butyl 6-bromo-1H-indole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the indole nitrogen in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic or thermal conditions. This document provides detailed application notes and protocols for the deprotection of the Boc group from tert-butyl 6-bromo-1H-indole-1-carboxylate to yield 6-bromo-1H-indole, a key intermediate in the synthesis of various biologically active compounds.
Deprotection Methods Overview
Several methods are available for the removal of the Boc protecting group from indoles. The choice of method often depends on the presence of other functional groups in the molecule and the desired reaction conditions (e.g., acidic, basic, or neutral). The most common methods include acid-catalyzed cleavage, thermal deprotection, and basic hydrolysis.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various conditions for the deprotection of N-Boc indoles, which are applicable to this compound.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temp | 1 - 18 h | High (typically >85%) | [1][2][3][4] |
| Hydrochloric Acid (HCl) | Dioxane, Methanol (MeOH) | Room Temp - 50 | 2 - 24 h | High (typically >90%) | [3][5][6][7] | |
| Phosphoric Acid (H₃PO₄) | Aqueous | Room Temp | High | High | [8] | |
| Thermal | 2,2,2-Trifluoroethanol (TFE) | TFE | 150 (Microwave assisted) | < 1 h | Quantitative | [9][10] |
| Hexafluoroisopropanol (HFIP) | HFIP | Reflux (Microwave assisted) | < 1 h | Quantitative | [9] | |
| Basic | Potassium Carbonate (K₂CO₃) | Methanol/Water | Reflux | Variable | High | [11] |
| Mild | Oxalyl Chloride | Methanol (MeOH) | Room Temp | 1 - 4 h | Up to 90% | [12][13][14] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and widely used method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 6-bromo-1H-indole.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane/Methanol
This method is an effective alternative to TFA and often provides the product as an HCl salt, which can be advantageous for purification.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol (MeOH)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of methanol.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.[5]
-
Upon completion, the product may precipitate as the HCl salt. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with diethyl ether, filtered, and dried to yield the 6-bromo-1H-indole hydrochloride salt.
-
To obtain the free indole, the HCl salt can be neutralized with a base such as saturated aqueous NaHCO₃ and extracted with an organic solvent as described in Protocol 1.
Protocol 3: Thermal Deprotection using 2,2,2-Trifluoroethanol (TFE)
This method avoids the use of strong acids and can be very rapid, especially with microwave assistance.
Materials:
-
This compound
-
2,2,2-Trifluoroethanol (TFE)
-
Microwave reactor or oil bath
-
Round-bottom flask or microwave vessel
Procedure:
-
Dissolve this compound in TFE.
-
Heat the solution to reflux or at 150 °C in a microwave reactor.[10]
-
Monitor the reaction by TLC. The reaction is often complete in less than an hour under microwave conditions.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure to yield the crude 6-bromo-1H-indole.
-
The product can be purified by column chromatography if necessary.
Mandatory Visualizations
Chemical Reaction
Caption: Chemical transformation of this compound to 6-bromo-1H-indole.
Experimental Workflow
Caption: General experimental workflow for the deprotection of the Boc group.
Method Selection Logic
Caption: Decision tree for selecting a suitable Boc deprotection method.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of tert-Butyl 6-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of tert-Butyl 6-bromo-1H-indole-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of the bromine atom at the 6-position and the presence of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. These features allow for selective and diverse functionalization of the indole scaffold, enabling the synthesis of complex molecular architectures for drug discovery and other applications.
Overview of Functionalization Strategies
The bromine atom at the C6-position of this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. The Boc protecting group enhances the stability and solubility of the indole ring, facilitating its manipulation in organic synthesis. Key functionalization strategies include:
-
Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds to introduce aryl, heteroaryl, or vinyl substituents.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds to introduce a wide range of amine functionalities.
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds, introducing alkynyl groups.
-
C-H Functionalization: For the direct introduction of functional groups at other positions on the indole ring, offering alternative pathways for diversification.
Data Presentation: Cross-Coupling Reactions
The following tables summarize representative quantitative data for the functionalization of this compound and analogous brominated indole systems.
Table 1: Suzuki-Miyaura Cross-Coupling of Aryl Bromides
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₂CO₃ | THF/H₂O | 80 | 24 | 85 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions. Data is compiled from typical Suzuki-Miyaura couplings of brominated indoles.
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 90 | 12 | 88 |
| 4 | Pyrrolidine | Pd(OAc)₂ (3) | DavePhos (6) | LiHMDS | THF | 80 | 20 | 92 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions. Data is compiled from typical Buchwald-Hartwig aminations of brominated indoles.[1][2]
Table 3: Sonogashira Coupling of Aryl Bromides
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | DIPA | DMF | 70 | 8 | 90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (4) | Cs₂CO₃ | Toluene | 80 | 12 | 82 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | Et₃N | Acetonitrile | 50 | 10 | 78 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions. Data is compiled from typical Sonogashira couplings of brominated indoles.[3][4]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent and the palladium catalyst to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Caption: Suzuki-Miyaura Coupling Workflow.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Caption: Buchwald-Hartwig Amination Workflow.
General Procedure for Sonogashira Coupling
This protocol provides a general method for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Solvent (e.g., THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes
Procedure:
-
To a solution of this compound and the terminal alkyne in a suitable solvent, add the palladium catalyst, copper(I) iodide, and the base.
-
Degas the reaction mixture and stir under an inert atmosphere at the appropriate temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off any solids.
-
Concentrate the filtrate and take up the residue in an organic solvent.
-
Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Caption: Sonogashira Coupling Workflow.
Signaling Pathways and Logical Relationships
The functionalization of this compound provides access to a diverse range of substituted indoles, which are key pharmacophores in many biologically active compounds. The strategic introduction of different functional groups at the C6-position can significantly impact the molecule's interaction with biological targets.
Caption: Functionalization Pathways and Applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Scale-Up Synthesis of tert-Butyl 6-bromo-1H-indole-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a robust protocol for the scale-up synthesis of tert-Butyl 6-bromo-1H-indole-1-carboxylate, a key building block in the development of novel pharmaceutical agents. The protocol focuses on the protection of the indole nitrogen of 6-bromo-1H-indole using di-tert-butyl dicarbonate (Boc)₂O, a common and efficient method for introducing the tert-butyloxycarbonyl (Boc) protecting group.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly for the construction of complex indole-containing molecules with therapeutic potential. The presence of the bromine atom at the 6-position allows for a variety of subsequent cross-coupling reactions, while the Boc group on the indole nitrogen serves to modulate the reactivity of the indole ring and prevent unwanted side reactions during further synthetic transformations. This protocol outlines a straightforward and scalable procedure for the synthesis of this important intermediate.
Reaction Scheme
The synthesis involves the protection of the nitrogen atom of 6-bromo-1H-indole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Chemical Equation:
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound, based on typical yields for this type of transformation.
| Parameter | Value |
| Starting Material | 6-bromo-1H-indole |
| Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-98% |
| Purity (post-purification) | >98% |
Experimental Protocol
This protocol is designed for a representative scale-up synthesis. Adjustments may be necessary based on specific laboratory conditions and equipment.
Materials:
-
6-bromo-1H-indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Large round-bottom flask with a magnetic stirrer
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a large round-bottom flask, dissolve 6-bromo-1H-indole (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂). Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution and stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of (Boc)₂O: To the cooled and stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material (6-bromo-1H-indole) is completely consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a solid.
Visualizations
Experimental Workflow Diagram:
The following diagram illustrates the key steps in the scale-up synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
-
DMAP is toxic and should be handled with care.
Conclusion
This protocol provides a reliable and scalable method for the synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and affords the desired product in high yield and purity. This intermediate can be utilized in a wide range of synthetic applications for the development of new chemical entities in the pharmaceutical industry.
Application Notes and Protocols: Tert-Butyl 6-bromo-1H-indole-1-carboxylate as a Versatile Precursor in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 6-bromo-1H-indole-1-carboxylate is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules and Active Pharmaceutical Ingredients (APIs). The presence of the bromine atom at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability of the molecule and allows for controlled reactions at other positions before its facile removal under acidic conditions. These attributes make it an invaluable precursor for the construction of complex molecular architectures found in numerous therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the marine alkaloid Nortopsentin D, and in general cross-coupling reactions that are fundamental to drug discovery and development.
Application in the Synthesis of Nortopsentin D
Nortopsentin D is a bis(indole) alkaloid isolated from marine sponges, which has demonstrated significant cytotoxic and antifungal activities. The synthesis of Nortopsentin D showcases the utility of this compound as a key intermediate.
Synthetic Pathway Overview
The synthesis involves the preparation of two key fragments derived from 6-bromo-1H-indole, which are then coupled to form the central imidazolinone core of Nortopsentin D. The N-Boc protection is a critical step to ensure regioselectivity in subsequent reactions.
Experimental Protocol: Synthesis of N-Boc-6-bromoindole-3-carboxamidine (A Key Intermediate)
-
Protection of 6-bromo-1H-indole: To a solution of 6-bromo-1H-indole (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate (1.1 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq). Stir the reaction mixture at room temperature for 1 hour.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography to yield this compound.
-
Conversion to Carboxamidine: The purified this compound is then converted to the corresponding 3-carboxamidine derivative through a multi-step sequence involving Vilsmeier-Haack formylation, oximation, and subsequent reduction.
| Step | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | (Boc)₂O, DMAP | Acetonitrile | 1 | RT | ~95 |
| 2 | N-Boc-6-bromoindole-3-carboxamidine | Multi-step | Various | - | - | - |
General Synthetic Applications via Cross-Coupling Reactions
This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkynyl, and amino moieties at the 6-position of the indole ring.
Suzuki-Miyaura Coupling: C-C Bond Formation
This reaction is widely used to form biaryl structures, which are prevalent in many APIs.
Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous work-up, extract with an organic solvent, and purify the product by column chromatography.
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 80-90 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75-85 |
| Yields are representative and based on similar substrates. |
Sonogashira Coupling: C-C (alkynyl) Bond Formation
This reaction introduces an alkynyl group, a versatile functional group for further transformations in API synthesis.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), a copper(I) salt (e.g., CuI, 10 mol%), and a base (e.g., triethylamine).
-
Add the terminal alkyne (1.2-1.5 eq) and stir the mixture at room temperature to 60 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up, extract with an organic solvent, and purify by column chromatography.
| Coupling Partner | Pd Catalyst | Cu(I) Salt | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | 70 | 85-95 |
| Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | 50 | 70-80 |
| Yields are representative and based on similar substrates. |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful method for synthesizing arylamines, which are common moieties in APIs.
Experimental Protocol:
-
In a glovebox, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOtBu, 1.5 eq).
-
Add anhydrous, deoxygenated solvent (e.g., toluene).
-
Seal the reaction vessel and heat at 80-110 °C until the reaction is complete.
-
After cooling, filter the reaction mixture, perform an aqueous work-up, extract with an organic solvent, and purify the product by column chromatography.
| Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 70-85 |
| Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 75-90 |
| Benzylamine | G3-XPhos | XPhos | LHMDS | THF | 80 | 80-95 |
| Yields are representative and based on similar substrates. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex APIs and other biologically active molecules. Its utility in key synthetic transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provides a robust platform for the generation of diverse molecular libraries for drug discovery and development. The protocols and data presented herein serve as a guide for researchers to harness the synthetic potential of this important precursor.
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 6-bromo-1H-indole-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions for the purification of tert-Butyl 6-bromo-1H-indole-1-carboxylate by column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The standard stationary phase is silica gel. The most common and effective mobile phase is a gradient of ethyl acetate in hexanes.[1][2] The purification of structurally similar N-Boc bromoindoles is often successful using a hexane/ethyl acetate gradient on silica gel.[2][3] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate to elute your product.
Q2: How do I determine the optimal solvent system before running a large-scale column?
A2: Use Thin Layer Chromatography (TLC) to find the ideal solvent system. The goal is to find a solvent mixture where the desired product, this compound, has an Rf value of approximately 0.3-0.4.[4] This Rf value typically provides the best separation from impurities. Test various ratios of hexane to ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the optimal system.[3]
Q3: My compound is colorless. How can I visualize it on a TLC plate and monitor the column fractions?
A3: Most indole derivatives, including this one, are UV-active due to their aromatic structure.[5] They will appear as dark spots on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[5] For more specific visualization, you can use chemical stains. Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots.[5] A p-anisaldehyde stain can also be effective.
Q4: I'm observing streaking or tailing of my spot on the TLC plate. What does this mean and how can I fix it?
A4: Streaking can indicate several issues:
-
Compound Instability: The compound may be decomposing on the acidic silica gel.[4] You can test for this by running a 2D TLC. To mitigate this, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent, ~0.1-1%).
-
Poor Solubility: The compound may not be fully soluble in the chosen mobile phase, causing it to streak as it moves up the plate.[4] Ensure your compound dissolves well in the eluent.
-
Overloading: Applying too much sample to the TLC plate can cause streaking. Ensure you are spotting a dilute solution.
Q5: My product is not eluting from the column, even with a high concentration of ethyl acetate. What should I do?
A5: There are a few possibilities:
-
Compound Decomposed: The product may have decomposed on the column.[4] This is a risk with acid-sensitive compounds on silica gel.
-
Incorrect Solvent System: Double-check that you prepared the mobile phase correctly.[4]
-
Insufficient Polarity: While unlikely for this compound in an ethyl acetate/hexane system, if it remains at the baseline, a more polar solvent may be needed. Adding a small percentage of methanol to the ethyl acetate can help elute very polar compounds.[5]
Q6: The separation between my product and an impurity is poor. How can I improve it?
A6: To improve separation:
-
Optimize the Mobile Phase: Use a shallower gradient during elution. Run the column with a less polar solvent system for a longer duration to increase the distance between spots.
-
Change the Solvent System: Sometimes, changing the solvent composition entirely can alter selectivity. For example, trying a dichloromethane/hexane system might change the elution order or improve separation.[5]
-
Column Dimensions: Use a longer, narrower column for better resolution. Ensure the column is packed properly without any cracks or channels.
Data Presentation
The following table summarizes typical mobile phase compositions used for the purification of N-Boc bromoindole derivatives on silica gel. The optimal ratio for your specific sample should be determined by TLC analysis.
| Compound Type | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value | Reference |
| N-Boc-protected bromoindoles | 9:1 | ~0.4 - 0.5 | [3] |
| Less polar impurities (e.g., non-polar side products) | 9:1 | > 0.6 | N/A |
| More polar impurities (e.g., de-protected indole) | 7:3 | ~0.2 - 0.3 | [3] |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
Preparation of the Silica Slurry:
-
Weigh out an appropriate amount of silica gel (typically 50-100 times the mass of your crude product).
-
In a beaker, create a slurry by mixing the silica gel with the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). Stir gently to remove air bubbles.
-
-
Packing the Column:
-
Secure a glass column vertically. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove air bubbles.
-
Once the silica has settled, add a protective layer of sand on top. Do not let the silica run dry at any point.
-
-
Loading the Sample:
-
Wet Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[6] Using a pipette, carefully apply the solution to the top of the silica gel. Drain the solvent until it is level with the sand.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[6] Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the least polar solvent mixture determined by your TLC analysis. Apply gentle pressure using a pump or inert gas if performing flash chromatography.
-
Collect fractions in test tubes. Monitor the elution process by periodically taking TLC samples of the collected fractions.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute compounds of increasing polarity.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of tert-Butyl 6-bromo-1H-indole-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis of tert-Butyl 6-bromo-1H-indole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the Boc protection of 6-bromo-1H-indole?
A1: The most frequently encountered side products are unreacted 6-bromo-1H-indole due to incomplete reaction and potentially a di-Boc protected impurity if reaction conditions are not carefully controlled. Another possible, though often less prevalent, side reaction is the C3-acylation of the indole ring, as indoles can undergo electrophilic substitution at this position.
Q2: My reaction is not proceeding to completion, and a significant amount of starting material remains. What are the likely causes and solutions?
A2: An incomplete reaction can stem from several factors:
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Insufficient Reagent: The di-tert-butyl dicarbonate ((Boc)₂O) may have degraded over time. It is advisable to use fresh or properly stored reagent. You can also slightly increase the stoichiometry of (Boc)₂O.[1]
-
Short Reaction Time: The reaction may require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed to an acceptable level.[1][2]
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Ineffective Base/Catalyst: If using a base like triethylamine (TEA) or a catalyst like 4-(dimethylamino)pyridine (DMAP), ensure they are of high purity and anhydrous.[1] In some cases, switching to a stronger base or ensuring the catalytic amount of DMAP is sufficient can improve the reaction rate.[1]
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Moisture: The presence of water can hydrolyze the Boc anhydride. Ensure all glassware is oven-dried and use anhydrous solvents.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: To achieve high purity, consider the following:
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Control Stoichiometry: Use a carefully measured amount of di-tert-butyl dicarbonate, typically around 1.0 to 1.1 equivalents, to avoid potential side reactions like di-protection.
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Reaction Temperature: The reaction is typically run at room temperature.[1][2] Running the reaction at elevated temperatures may increase the rate of side reactions.
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Solvent Choice: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used and are effective for this transformation.[1][3]
-
Purification: Efficient purification, typically by flash column chromatography on silica gel using a hexane/ethyl acetate gradient, is crucial for separating the desired product from unreacted starting material and other impurities.[1][2]
Q4: What is the best method to monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to distinguish between the starting material (6-bromo-1H-indole), the product (this compound), and any potential byproducts.[1] The reaction should be monitored until the starting material spot is no longer visible or has reached a minimum intensity.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or degraded reagents. | Extend the reaction time and monitor by TLC. Use fresh di-tert-butyl dicarbonate and high-purity, anhydrous base/catalyst and solvent.[1][4] |
| Product Decomposition: The Boc group is sensitive to acid. | Ensure the work-up conditions are not acidic. Use a saturated aqueous sodium bicarbonate solution for washing.[1] Avoid excessive heat during solvent evaporation.[4] | |
| Inefficient Purification: Poor separation during column chromatography. | Optimize the solvent system for column chromatography to achieve better separation of the product from impurities. Analyze fractions carefully by TLC.[4] | |
| Presence of Unreacted Starting Material | Insufficient Reagent: Not enough di-tert-butyl dicarbonate was used, or it has low purity. | Increase the stoichiometry of di-tert-butyl dicarbonate slightly (e.g., to 1.1 equivalents).[1] |
| Short Reaction Time: The reaction was stopped prematurely. | Allow the reaction to stir for a longer period (e.g., 4-6 hours or even overnight) and monitor closely with TLC.[1] | |
| Ineffective Base/Catalyst: The base or catalyst (e.g., TEA, DMAP) is not active enough. | Consider using a catalytic amount of DMAP with TEA, or switch to a more effective base system if necessary. Ensure the base is anhydrous.[1] | |
| Formation of Di-Boc Protected Impurity | Excess Reagent/Harsh Conditions: Using a large excess of (Boc)₂O or elevated temperatures. | Carefully control the stoichiometry of (Boc)₂O. Maintain the reaction at room temperature.[1] |
| Difficulty in Purification | Similar Polarity of Product and Impurities: Unreacted starting material or byproducts have similar Rf values to the product. | Adjust the polarity of the eluent for column chromatography. A shallow gradient of ethyl acetate in hexane can improve separation.[4] |
Data Presentation
Quantitative Synthesis Data
The following table summarizes typical quantitative data for the N-Boc protection of bromoindoles. Actual results may vary depending on specific experimental conditions.
| Parameter | Value |
| Starting Material | 6-bromo-1H-indole |
| Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-15 hours |
| Typical Yield | 90-98%[3] |
| Purity (Typical) | >97%[3] |
| Molecular Formula | C₁₃H₁₄BrNO₂[3] |
| Molecular Weight | 296.16 g/mol [3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the N-Boc protection of indoles.[3]
Materials:
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6-bromo-1H-indole
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Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 6-bromo-1H-indole (1.0 equivalent) in anhydrous dichloromethane. Add 4-dimethylaminopyridine (DMAP) (0.1 to 1.0 equivalent).
-
Addition of Boc Anhydride: To the solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 equivalents), possibly portion-wise or as a solution in anhydrous DCM.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using 10-20% ethyl acetate in hexane as eluent). The reaction is typically complete within 4-15 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[1][3]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure this compound.[3]
Mandatory Visualization
Caption: Synthesis of the target compound and potential side reactions.
Caption: Logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of tert-Butyl 6-bromo-1H-indole-1-carboxylate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of tert-Butyl 6-bromo-1H-indole-1-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Boc protection of 6-bromoindole?
A1: Low yields are typically due to one or more of the following factors: incomplete reaction, degradation of the product during workup, or mechanical losses. The low nucleophilicity of the indole nitrogen can lead to a sluggish or incomplete reaction.[1] Additionally, the Boc group is sensitive to acid, and exposure to acidic conditions during the aqueous workup can cause premature deprotection, lowering the isolated yield.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring this reaction.[1] Use a mobile phase such as a hexane/ethyl acetate mixture to separate the starting material (6-bromoindole) from the less polar product (this compound). The reaction should be monitored until the starting material spot is no longer visible or has been consumed to an acceptable level.[1]
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: A base is used to deprotonate the indole nitrogen, increasing its nucleophilicity to facilitate the attack on the di-tert-butyl dicarbonate (Boc₂O). The choice of base is critical. Mild bases like triethylamine (TEA) can be used, but for poorly nucleophilic indoles, a stronger base like sodium hydride (NaH) or a catalytic amount of a more potent acylation catalyst like 4-(dimethylamino)pyridine (DMAP) is often more effective.[1][2]
Q4: Why might the desired product be lost during the aqueous work-up?
A4: Product loss during work-up often occurs if the aqueous layers are not pH-neutral or slightly basic. The Boc protecting group is labile under acidic conditions, and any residual acid can cleave it, converting your product back into the starting material or other byproducts.[1] Ensure washes are performed with solutions like saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the reaction mixture thoroughly.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Step |
| Poor Nucleophilicity of Indole Nitrogen | The indole nitrogen is not strongly nucleophilic.[1] Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF. This deprotonates the indole first, creating a more reactive nucleophile. Perform this at 0 °C to control reactivity. Alternatively, add a catalytic amount (e.g., 0.1 eq) of 4-(dimethylamino)pyridine (DMAP), which is an excellent acylation catalyst.[1] |
| Insufficient Reagent | Ensure an adequate amount of the protecting agent is used. A slight excess of di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.2 equivalents, can help drive the reaction to completion.[1] |
| Short Reaction Time | The reaction can be slow. Increase the reaction time and monitor carefully by TLC until the 6-bromoindole starting material is fully consumed.[1] |
| Impure Starting Material | Ensure the 6-bromoindole starting material is of high purity and is completely dry. Contaminants can interfere with the reaction. |
Issue 2: Formation of a Di-Boc Protected Impurity
| Potential Cause | Troubleshooting Step |
| Excess Boc₂O or Prolonged Reaction Time | Over-protection can occur, leading to the formation of a di-tert-butoxycarbonyl derivative.[1] This is more likely with a large excess of Boc₂O or significantly extended reaction times after the starting material has been consumed. |
| Solution | Use a controlled stoichiometry of Boc₂O (1.05–1.1 equivalents). Monitor the reaction closely using TLC and quench the reaction as soon as the starting material is consumed. |
Issue 3: Product Degradation (Deprotection)
| Potential Cause | Troubleshooting Step |
| Acidic Conditions During Work-up | The Boc group is highly sensitive to acid. Any acidic residue can cause deprotection.[1] |
| Solution | During the aqueous work-up, ensure all washes are neutral or slightly basic. Use saturated aqueous sodium bicarbonate solution followed by brine to wash the organic layer.[1] Avoid any acidic wash steps. |
| Acidic Silica Gel During Chromatography | Standard silica gel can be slightly acidic, which may cause some product degradation during column chromatography, especially if the product is on the column for an extended period. |
| Solution | To minimize degradation, you can neutralize the silica gel by preparing the slurry with a small percentage (e.g., 1%) of triethylamine in the eluent. Alternatively, run the column as quickly as possible. |
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Boc Protection of 6-Bromoindole
| Entry | Base (equivalents) | Catalyst (equivalents) | Solvent | Temperature | Typical Yield | Notes |
| 1 | Triethylamine (1.5) | - | THF or DCM | Room Temp | Moderate | A mild and common procedure, but may be slow or incomplete.[1] |
| 2 | - | DMAP (0.1) | DCM | 0 °C to RT | High | DMAP significantly accelerates the reaction.[3] Recommended for general use. |
| 3 | Sodium Hydride (1.1) | - | Anhydrous THF | 0 °C to RT | Very High | The most powerful method for deprotonating the indole, ensuring a fast and complete reaction. Requires anhydrous conditions.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using DMAP catalyst
Materials:
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6-bromo-1H-indole (1.0 eq)
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Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of 6-bromo-1H-indole (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using 20% ethyl acetate in hexane as eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a solid.[4]
Mandatory Visualization
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield diagnosis.
References
Technical Support Center: tert-Butyl 6-bromo-1H-indole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and challenges encountered during the handling, storage, and use of tert-Butyl 6-bromo-1H-indole-1-carboxylate in experimental settings.
Troubleshooting Guides
This section addresses specific problems that researchers may face during their experiments with this compound.
Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
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Question: I am getting a low yield or no desired product in my Suzuki-Miyaura coupling reaction with this compound. What are the possible causes and solutions?
-
Answer: Low yields in Suzuki-Miyaura coupling reactions are a common issue. Several factors related to the stability and reactivity of your starting material and the reaction conditions could be the cause. Consider the following troubleshooting steps:
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Reagent Quality: Ensure the quality of your this compound, boronic acid/ester, and palladium catalyst. The bromoindole compound should be a white to off-white solid.[1] Significant discoloration may indicate degradation.
-
Solvent and Base: The choice of solvent and base is critical. A combination of a solvent like 1,4-dioxane/water or toluene/water with a base such as K₂CO₃ or Cs₂CO₃ is often effective.[2] Ensure your solvents are appropriately degassed to prevent catalyst deactivation.
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Catalyst and Ligand: The palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is sensitive to air and moisture.[2] Ensure it is handled under an inert atmosphere. The choice of ligand can also significantly impact the reaction outcome.
-
Reaction Temperature: The reaction typically requires heating, often between 80 °C and 120 °C.[2] Inadequate temperature can lead to an incomplete reaction.
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and other reagents.[2]
-
Issue 2: Presence of Impurities in the Starting Material or Product
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Question: My NMR analysis shows unexpected peaks, suggesting impurities in my batch of this compound. What are the likely impurities and how can I remove them?
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Answer: Impurities can arise from the synthesis of the compound or its degradation over time. Common impurities include:
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Unreacted 6-bromo-1H-indole: This can result from an incomplete Boc-protection reaction during synthesis.
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Di-Boc protected indole: Over-protection can lead to a di-tert-butoxycarbonyl derivative, especially with prolonged reaction times or excess Boc₂O.[3]
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tert-Butanol: A common byproduct from the Boc-protection reaction.[3]
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Degradation Products: The Boc group is susceptible to cleavage under acidic conditions. If the compound has been exposed to acids, you may see the formation of 6-bromo-1H-indole.
Purification: Flash column chromatography on silica gel using a hexane/ethyl acetate gradient is an effective method for purifying the crude product and removing these impurities.[1][3]
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: How should I properly store this compound to ensure its stability?
-
Answer: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended. Protect from light.
-
Question: Is this compound sensitive to air or moisture?
-
Answer: While the compound itself is relatively stable, it is good practice to handle it in a dry environment. The primary concern with air and moisture is their potential to deactivate catalysts used in subsequent reactions.
Reaction Conditions
-
Question: Can the Boc protecting group be cleaved during a reaction?
-
Answer: Yes, the tert-butoxycarbonyl (Boc) group is designed to be a protecting group that can be removed. It is stable under many reaction conditions but is labile to strong acids (e.g., trifluoroacetic acid) and can also be cleaved under certain thermal conditions. Care should be taken to avoid acidic conditions if the Boc group needs to remain intact.
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Question: What are the typical reaction conditions for using this compound in palladium-catalyzed cross-coupling reactions?
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Answer: This compound is a versatile building block for cross-coupling reactions.[1][4] A general procedure involves reacting it with a coupling partner (e.g., a boronic acid) in the presence of a palladium catalyst, a base, and a suitable solvent system, often with heating under an inert atmosphere.[2]
Data Presentation
Table 1: Summary of Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Source |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 equiv.) | [2] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv.) | [2] |
| Solvent System | 1,4-dioxane/water, toluene/water, or DMF | [2] |
| Temperature | 80 °C to 120 °C | [2] |
| Atmosphere | Inert (Argon or Nitrogen) | [2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas for 5-10 minutes.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Potential degradation and side-reaction pathways.
References
Technical Support Center: Troubleshooting Cross-Coupling Reactions with tert-Butyl 6-bromo-1H-indole-1-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 6-bromo-1H-indole-1-carboxylate in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block for various palladium-catalyzed cross-coupling reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[1]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[2]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[3]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[4]
-
C-H Activation/Arylation: For direct functionalization of C-H bonds, although less common starting from the bromo-precursor, it's a related advanced strategy for indole functionalization.
Q2: Why is the Boc protecting group important on the indole nitrogen?
A2: The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen serves several crucial functions. It enhances the stability and solubility of the indole substrate.[1] More importantly, it prevents potential catalyst inhibition or poisoning that can occur through coordination of the lone pair of the indole nitrogen to the palladium catalyst.[5] This protection generally leads to more reliable and higher-yielding reactions.
Q3: I am observing a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A3: The formation of palladium black indicates the aggregation and precipitation of the active Pd(0) catalyst, leading to its deactivation. This can be caused by several factors, including high reaction temperatures, impurities in the reagents or solvents, or the absence of a sufficiently stabilizing ligand. To prevent this, consider the following:
-
Use appropriate ligands: Bulky, electron-rich phosphine ligands can stabilize the Pd(0) species.
-
Control the temperature: Avoid excessively high temperatures that can accelerate catalyst decomposition.
-
Ensure inert conditions: Thoroughly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
Use high-purity reagents: Impurities can poison the catalyst.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
-
Catalyst/Ligand Inactivity: The choice of palladium source and ligand is critical. For electron-rich indole substrates, bulky and electron-rich phosphine ligands are often beneficial.
-
Inefficient Base: The base plays a crucial role in the transmetalation step. A weak or insoluble base can lead to poor results. Consider screening different bases.
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is converted back to the corresponding arene, reducing the amount available for the cross-coupling.[6] This can be exacerbated by high temperatures and certain bases.[7]
-
Solution: Use a milder base, lower the reaction temperature if possible, or use a more stable boronic ester (e.g., pinacol ester).[8]
-
-
Poor Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature.
Quantitative Data: Comparison of Catalysts and Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | High | A common starting point for bromopyridines, applicable to bromoindoles.[9] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 16 | 85-95 | Generally robust for heteroaryl couplings. |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 16 | >80 | Effective for electron-rich and sterically hindered substrates. |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | High | Broadly applicable catalyst system.[5] |
Note: Yields are representative and can vary based on the specific boronic acid used.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Low Conversion in Heck Coupling
Possible Causes & Solutions
-
Incorrect Base: The base in the Heck reaction is crucial for regenerating the active Pd(0) catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) are commonly used.[2]
-
Suboptimal Ligand: While ligandless conditions can sometimes work, phosphine ligands are often necessary to improve catalyst stability and activity.[10]
-
Steric Hindrance: The steric bulk of either the indole substrate or the alkene can hinder the reaction.
-
Alkene Isomerization: Side reactions such as alkene isomerization can occur, leading to a mixture of products.[11]
Experimental Protocol: General Procedure for Heck Coupling
-
In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., PPh₃, 4 mol%).
-
Add the base (e.g., Et₃N, 2.0 equiv) and the solvent (e.g., DMF or acetonitrile).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Seal the tube and heat to the required temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Issue 3: Failed Sonogashira Coupling
Possible Causes & Solutions
-
Copper Co-catalyst Issues: The copper(I) salt (e.g., CuI) is a common co-catalyst that can be sensitive to air. Ensure you use a fresh, high-quality source.
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction that can be minimized by maintaining strictly anaerobic conditions.
-
Inappropriate Base: An amine base such as triethylamine or diisopropylethylamine is typically used and also often serves as the solvent.[3]
-
Low Temperature: While some Sonogashira couplings proceed at room temperature, heating may be necessary for less reactive substrates.
Quantitative Data: Optimization of Base and Solvent for Sonogashira Coupling
| Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| DABCO (2) | MTBE | rt | 18 | 54 |
| DABCO (2) | DCM | rt | 18 | 35 |
| Et₃N (4) | THF | 50 | 12 | Good |
| Et₃N (excess) | Et₃N | 60 | 6 | High |
Data adapted from studies on similar substrates.[12][13]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) until completion.
-
Quench the reaction with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.[3]
Issue 4: Complications in Buchwald-Hartwig Amination
Possible Causes & Solutions
-
Incorrect Ligand Choice: The choice of phosphine ligand is critical and depends on the nature of the amine. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often highly effective.[14]
-
Base Incompatibility: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Weaker bases may not be effective.[15]
-
Hydrodehalogenation: A common side reaction is the reduction of the aryl bromide to the corresponding arene, which can be minimized by optimizing the ligand and reaction conditions.
-
Competitive Reaction at N1 of Indole: While the Boc group protects the indole nitrogen, under harsh conditions or with certain catalysts, side reactions at this position can occur.
Quantitative Data: Ligand and Base Effects in Buchwald-Hartwig Amination
| Catalyst Precursor (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Amine Type | Yield (%) |
| Pd₂(dba)₃ (2) | XantPhos | Cs₂CO₃ (1.4) | 1,4-Dioxane | 110 | Primary Aryl | 80-95 |
| BrettPhos Precatalyst (2) | - | LiHMDS (2) | THF | 65 | Primary Alkyl | High |
| RuPhos Precatalyst (2) | - | LiHMDS (2) | THF | 65 | Secondary Alkyl | High |
| Pd(OAc)₂ (2) | BINAP | NaOtBu (1.2) | Toluene | 100 | Secondary Aryl | 75-90 |
Yields are representative for couplings with bromo-heterocycles.[14]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst (e.g., BrettPhos precatalyst, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF or toluene).
-
Add the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product via column chromatography.[14]
Visual Guides
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision pathway for low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [repository.kaust.edu.sa]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 6-bromo-1H-indole-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of tert-Butyl 6-bromo-1H-indole-1-carboxylate. It includes troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and quantitative data to aid in the optimization of reaction conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the N-Boc protection of 6-bromo-1H-indole.
Issue 1: Low or No Conversion of 6-bromo-1H-indole
-
Question: My reaction shows a low yield of the desired product, with a significant amount of unreacted 6-bromo-1H-indole remaining. What are the possible causes and how can I improve the conversion?
-
Answer: Low conversion is a common issue and can be attributed to several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Reagent Quality:
-
Di-tert-butyl dicarbonate ((Boc)₂O): Ensure the (Boc)₂O is fresh and has been stored properly. It can degrade over time, especially if exposed to moisture.
-
6-bromo-1H-indole: Verify the purity of the starting material. Impurities can interfere with the reaction.
-
Solvent: Use anhydrous solvents (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) to prevent hydrolysis of (Boc)₂O.
-
-
Reaction Conditions:
-
Base: The choice and amount of base are critical.
-
For weakly nucleophilic indoles, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is often more effective than triethylamine (TEA).[1]
-
For difficult cases, a stronger base like sodium hydride (NaH) can be used to deprotonate the indole first, followed by the addition of (Boc)₂O at a low temperature (e.g., 0 °C).[1]
-
-
Stoichiometry: A slight excess of (Boc)₂O (1.1-1.2 equivalents) can help drive the reaction to completion.[1]
-
Temperature and Time: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) may improve the rate for less reactive substrates.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) and allow for sufficient reaction time (which can range from a few hours to overnight).[1][3]
-
-
Experimental Setup:
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction mixture shows the formation of unknown impurities alongside the desired product. What are the likely side products and how can I minimize their formation?
-
Answer: The formation of side products can complicate purification and reduce the overall yield. The most common impurities are:
-
Di-Boc Protected 6-bromo-1H-indole: This occurs when the indole nitrogen is acylated twice.
-
tert-Butanol: This is a byproduct of the reaction and is typically removed during workup and purification.[4]
-
Urea derivatives: Formation of urea derivatives can occur, especially when using a base.[2]
-
Prevention: Careful selection of the base and reaction conditions can minimize this. Using a catalytic amount of DMAP is often a good starting point.
-
-
Issue 3: Difficulties in Product Purification
-
Question: I am having trouble isolating a pure sample of this compound after the reaction. What purification strategies are recommended?
-
Answer: Purification is typically achieved by flash column chromatography on silica gel.[3] If you are facing difficulties, consider the following:
-
Column Chromatography Optimization:
-
Solvent System: A common mobile phase is a gradient of ethyl acetate in hexane.[3] You may need to optimize the gradient to achieve good separation from unreacted starting material and any side products.
-
TLC Analysis: Before running the column, carefully analyze the reaction mixture by TLC using different solvent systems to find the optimal conditions for separation.
-
-
Aqueous Workup:
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in the Boc protection of 6-bromo-1H-indole?
A1: A base is often used to deprotonate the indole nitrogen, increasing its nucleophilicity and facilitating the reaction with (Boc)₂O.[1] The choice of base can influence the reaction rate and the formation of side products. Common bases include triethylamine (TEA) and 4-(dimethylaminopyridine) (DMAP), with DMAP often being used as a more effective catalyst.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will allow you to visualize the consumption of the starting material (6-bromo-1H-indole) and the formation of the product (this compound). The reaction is typically considered complete when the starting material spot is no longer visible on the TLC plate.[1]
Q3: What are the optimal reaction conditions for the synthesis of this compound?
A3: Optimal conditions can vary depending on the scale and specific laboratory setup. However, a good starting point is to use a slight excess of (Boc)₂O (1.1-1.2 equivalents) and a catalytic amount of DMAP in an anhydrous aprotic solvent like DCM or THF at room temperature.[1] The reaction should be monitored by TLC to determine the optimal reaction time.[1]
Q4: Can this reaction be performed without a base?
A4: While a base is commonly used to accelerate the reaction, it is not always strictly necessary. The reaction can proceed without an added base, as the tert-butoxide generated as a byproduct is basic enough to deprotonate the amine.[5] However, for less nucleophilic indoles, the reaction will be significantly slower.
Data Presentation
Table 1: Summary of Typical Reaction Conditions for Boc Protection of Bromoindoles
| Parameter | Typical Value/Condition | Rationale |
| Starting Material | 6-bromo-1H-indole | The substrate to be protected. |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | The source of the Boc protecting group. |
| Stoichiometry of (Boc)₂O | 1.1 - 1.2 equivalents | A slight excess helps to ensure complete conversion of the starting material.[1] |
| Base/Catalyst | 4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA) | DMAP is a highly effective catalyst, while TEA is a commonly used base.[1] |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous) | Aprotic solvents that dissolve the reactants well. Anhydrous conditions are important.[1] |
| Reaction Temperature | Room Temperature (can be gently heated to ~40°C) | Mild conditions are generally sufficient. Heating can be used to increase the reaction rate.[2] |
| Reaction Time | 2 - 24 hours (monitored by TLC) | The time required for completion can vary. TLC monitoring is crucial.[1][3] |
| Typical Yield | 90-98% (for analogous reactions) | High yields are expected under optimized conditions.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on established methods for the N-Boc protection of indoles.
Materials:
-
6-bromo-1H-indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of 6-bromo-1H-indole (1.0 equivalent) in anhydrous DCM, add DMAP (0.1 equivalents).
-
Addition of (Boc)₂O: To the stirred solution, add (Boc)₂O (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Purification of tert-Butyl 6-bromo-1H-indole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of tert-Butyl 6-bromo-1H-indole-1-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of impurities from this compound.
Issue 1: Presence of Unreacted 6-Bromo-1H-indole in the Purified Product
-
Potential Cause: Incomplete reaction during the Boc-protection step.
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction is monitored to completion using Thin Layer Chromatography (TLC) before workup.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O) can be used to drive the reaction to completion.
-
Base: Using a stronger, non-nucleophilic base like sodium hydride (NaH) to deprotonate the indole prior to adding Boc₂O can improve reaction efficiency. This should be performed at a low temperature (e.g., 0 °C) for better control.
-
Purification Optimization: If unreacted starting material is still present after the reaction, optimize the column chromatography conditions. A shallower gradient or a less polar solvent system may be required to achieve better separation.
-
Issue 2: Formation of Di-Boc Protected Impurity
-
Potential Cause: Over-protection of the indole nitrogen, which can occur with prolonged reaction times or excess Boc₂O.
-
Troubleshooting Steps:
-
Reagent Control: Use a stoichiometric amount or only a slight excess of Boc₂O.
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Temperature Control: Perform the reaction at room temperature or below to manage reactivity.
-
Issue 3: Low Recovery of Pure Product After Column Chromatography
-
Potential Cause: Product loss during the purification process.
-
Troubleshooting Steps:
-
Proper Column Packing: Ensure the silica gel column is packed properly to avoid channeling, which leads to poor separation.
-
Solvent Polarity: Use an appropriate solvent system. If the solvent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all or result in significant tailing.
-
Fraction Collection: Collect smaller fractions during elution to better isolate the pure compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The most frequently encountered impurities arise from the synthesis process, which typically involves the protection of 6-bromo-1H-indole with di-tert-butyl dicarbonate (Boc₂O). These include:
-
Unreacted 6-bromo-1H-indole: Due to incomplete reaction.
-
Di-Boc protected 6-bromo-1H-indole: Results from over-protection.
-
tert-Butanol: A byproduct of the reaction.
Q2: How can I monitor the purity of my sample during the purification process?
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and potential byproducts.
Q3: What is the recommended method for purifying crude this compound?
Flash column chromatography on silica gel is the most common and effective method. A gradient of ethyl acetate in hexanes is typically used as the eluent. For highly impure samples, a preliminary aqueous workup with a saturated sodium bicarbonate solution can help remove some acidic impurities.
Q4: Can I use recrystallization to purify this compound?
Recrystallization can be an effective purification method, especially for removing minor impurities if a suitable solvent is found. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A solvent screening should be performed to identify the optimal solvent or solvent mixture.
Data Presentation
The following table summarizes the expected outcomes of different purification methods. Please note that the purity values are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Before | Typical Purity After | Key Considerations |
| Aqueous Wash | 85-95% | 90-97% | Effective for removing water-soluble impurities and byproducts from the workup. |
| Flash Column Chromatography | 85-95% | >98% | Highly effective for separating the product from starting material and other organic impurities.[1] |
| Recrystallization | 95-98% | >99% | Best for final polishing of an already relatively pure product. Requires finding a suitable solvent system. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is based on established procedures for the purification of N-Boc protected bromoindoles.
-
Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the chromatography eluent. Alternatively, for solid loading, adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Loading the Sample: Carefully load the dissolved or adsorbed crude product onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This is a general protocol; the ideal solvent will need to be determined experimentally.
-
Solvent Selection: Screen for a suitable solvent or solvent system where the compound has high solubility when hot and low solubility when cold. Common solvents for bromoindoles include ethanol, ethyl acetate, and hexanes, or mixtures thereof.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can enhance the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: Reaction Monitoring of tert-Butyl 6-bromo-1H-indole-1-carboxylate
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for monitoring the synthesis of tert-Butyl 6-bromo-1H-indole-1-carboxylate, a key intermediate in drug development. The focus is on two primary analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of monitoring this reaction with both TLC and LC-MS?
A1: TLC is a rapid, qualitative technique ideal for tracking the real-time consumption of the starting material (6-bromo-1H-indole) and the formation of the product.[1] LC-MS provides more detailed quantitative data, confirms the mass of the product and starting material, and helps identify any impurities or side products with high sensitivity and specificity.
Q2: What is a typical solvent system for running a TLC of this reaction?
A2: A common mobile phase is a mixture of hexane and ethyl acetate.[1] The optimal ratio can vary, but a good starting point is often 9:1 or 4:1 (Hexane:Ethyl Acetate), adjusted as needed to achieve good separation.
Q3: What should I look for on my TLC plate to determine if the reaction is complete?
A3: The reaction is generally considered complete when the spot corresponding to the starting material (6-bromo-1H-indole) is no longer visible, and a new spot corresponding to the product has appeared.[1]
Q4: What are the expected molecular ion peaks for the product in LC-MS?
A4: Due to the natural isotopic abundance of bromine (79Br and 81Br are in an approximate 1:1 ratio), you should expect to see two molecular ion peaks of nearly equal intensity.[2][3] For the product, this compound (C₁₃H₁₄BrNO₂), the expected [M+H]⁺ peaks would be at m/z 296.0 and 298.0.
Q5: Why is the Boc-protecting group used in this synthesis?
A5: The tert-butyloxycarbonyl (Boc) group protects the indole nitrogen, enhancing the compound's stability and solubility.[4] This prevents unwanted side reactions at the nitrogen position during subsequent synthetic steps.[4][5]
Troubleshooting Guides
TLC Analysis Issues
Q: My spots are streaking on the TLC plate. What could be the cause?
A: Streaking can be caused by several factors:
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Sample Overload: You may have spotted too much of the reaction mixture. Try diluting your sample before spotting it on the plate.[6][7]
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Inappropriate Solvent System: The polarity of your mobile phase might be too high, causing the compounds to move up the plate too quickly and without good separation. Try decreasing the proportion of the more polar solvent (e.g., ethyl acetate).[6]
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Acidic or Basic Compounds: Indoles can sometimes streak on silica gel. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve spot shape.
Q: I don't see any spots on my TLC plate after developing and visualizing.
A: This issue can arise from a few common problems:
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Sample Too Dilute: The concentration of your compounds might be too low to be detected.[6][8] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[6][8]
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Incorrect Visualization Method: The product is UV active due to the indole ring system.[8] Ensure you are using a UV lamp (typically at 254 nm) for visualization. If spots are still not visible, a chemical stain (like potassium permanganate) may be required.
-
Solvent Level Too High: If the solvent level in the developing chamber is above your starting line, the sample will dissolve into the solvent pool instead of traveling up the plate.[6]
LC-MS Analysis Issues
Q: I see multiple peaks in my LC-MS chromatogram. How do I know which one is my product?
A:
-
Check the Mass Spectrum: Click on each peak in the chromatogram to view its corresponding mass spectrum. Look for the peak that shows the characteristic isotopic pattern for a bromine-containing compound ([M+H]⁺ and [M+H+2]⁺ peaks of similar intensity). For your product, this will be at m/z 296 and 298.[2][3]
-
Analyze a Standard: If possible, inject a pure sample of your starting material and (if available) your product to determine their retention times.
-
Monitor Fragmentation: Look for characteristic fragments. N-Boc protected compounds often show a loss of isobutylene (-56 Da) or the entire Boc group (-100 Da) in the mass spectrum.[3]
Q: My LC-MS signal is very low or I see no peaks at all.
A:
-
Concentration Issues: Your sample may be too dilute. Prepare a more concentrated sample for injection.
-
Ionization Problems: The compound may not be ionizing well under the current LC-MS conditions. Ensure you are using an appropriate ionization source (like ESI) and mobile phase additives (like formic acid or ammonium formate) to promote protonation and ionization.
-
Instrument Contamination: The instrument's source or transfer optics could be dirty. Consult your instrument's standard operating procedure for cleaning instructions.
Data Presentation
Table 1: Example TLC Data
This table shows typical Retention Factor (Rf) values for the reaction components in a common solvent system. Actual values may vary based on specific TLC plate type, chamber saturation, and temperature.[9]
| Compound | Solvent System (Hexane:EtOAc, 4:1) | Visualization |
| 6-bromo-1H-indole (Starting Material) | ~ 0.35 | UV (254 nm) |
| This compound (Product) | ~ 0.60 | UV (254 nm) |
Table 2: Key LC-MS Data
This table summarizes the expected mass-to-charge ratios (m/z) for the primary species in the reaction mixture when using Electrospray Ionization (ESI) in positive mode.
| Compound | Formula | [M+H]⁺ (79Br) | [M+H]⁺ (81Br) | Key Fragments (m/z) |
| 6-bromo-1H-indole | C₈H₆BrN | 196.0 | 198.0 | N/A |
| This compound | C₁₃H₁₄BrNO₂ | 296.0 | 298.0 | 240/242, 196/198, 57 |
Experimental Protocols
Protocol 1: TLC Monitoring
-
Preparation: Prepare a developing chamber with a filter paper wick and add the mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for 5-10 minutes.
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Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot the diluted reaction mixture onto the pencil-drawn baseline of a silica gel TLC plate. Also spot the starting material as a reference if available.
-
Development: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front) to assess the reaction's progress.
Protocol 2: LC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture to a final concentration of approximately 1-10 µg/mL in a suitable solvent like methanol or acetonitrile.[3] Filter the sample through a 0.22 µm syringe filter if it contains solid particles.
-
Method Setup:
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase: A typical gradient could be Water (with 0.1% formic acid) and Acetonitrile (with 0.1% formic acid).
-
Flow Rate: Set a flow rate appropriate for the column diameter (e.g., 0.4 mL/min).
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Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MS Scan Range: Set the mass spectrometer to scan a range that includes the masses of the starting material and product (e.g., m/z 150-400).
-
-
Injection: Inject the prepared sample onto the LC-MS system.
-
Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the retention times and m/z values of the components, confirming the presence of the product and the absence of the starting material.
Mandatory Visualization
Caption: Workflow for reaction monitoring using TLC and LC-MS.
Caption: Decision tree for troubleshooting streaking on a TLC plate.
References
- 1. benchchem.com [benchchem.com]
- 2. Chlorine and Bromine effect - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. silicycle.com [silicycle.com]
- 9. reddit.com [reddit.com]
Technical Support Center: tert-Butyl 6-bromo-1H-indole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 6-bromo-1H-indole-1-carboxylate. The information focuses on potential degradation pathways and common issues encountered during its synthesis, handling, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The most common degradation pathway is the cleavage of the tert-butoxycarbonyl (Boc) protecting group from the indole nitrogen. This deprotection reaction typically occurs under acidic conditions, but can also be induced thermally. The Boc group is generally stable under basic conditions.
Q2: What are the typical byproducts of this degradation?
Upon cleavage of the Boc group, the primary degradation product is 6-bromo-1H-indole. Other byproducts can include isobutene and tert-butanol, which are formed from the released tert-butyl cation. Under certain conditions, this reactive tert-butyl cation can also lead to side reactions.
Q3: What are common side reactions during the deprotection (degradation) of N-Boc indoles?
A significant side reaction is the alkylation of nucleophilic sites by the electrophilic tert-butyl cation generated during Boc cleavage. In the context of complex molecules, electron-rich aromatic rings (like other indoles) or heteroatoms can be susceptible to tert-butylation.
Q4: How can I monitor the degradation or deprotection of this compound?
The progress of the deprotection reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] On a TLC plate, you can compare the reaction mixture to a standard of the starting material to observe its consumption and the appearance of the more polar 6-bromo-1H-indole product.
Troubleshooting Guides
Issue 1: Premature Deprotection (Degradation) During Synthesis or Work-up
| Symptom | Potential Cause | Recommended Solution |
| Appearance of a more polar spot on TLC corresponding to 6-bromo-1H-indole. | Acidic Conditions: Exposure to acidic reagents or conditions during the reaction or aqueous work-up. | - Neutralize any acidic components before storage or further reaction. - During aqueous work-up, ensure the pH is neutral or slightly basic to prevent acid-catalyzed deprotection. |
| Loss of product during purification on silica gel. | Slightly Acidic Silica Gel: Standard silica gel can be slightly acidic, leading to slow deprotection of sensitive N-Boc compounds. | - Use silica gel that has been neutralized with a base (e.g., triethylamine in the eluent). |
Issue 2: Incomplete or Slow Intended Deprotection
| Symptom | Potential Cause | Recommended Solution |
| Starting material remains after the deprotection reaction. | Insufficient Acid Strength or Concentration: The acidic reagent is not strong enough or is used in insufficient quantity to fully cleave the Boc group. | - Increase the concentration of the acid (e.g., use a higher concentration of TFA in DCM). - Switch to a stronger acid, such as 4M HCl in dioxane.[1] |
| The reaction is sluggish at low temperatures. | Low Reaction Temperature: The activation energy for deprotection is not being met. | - Allow the reaction to warm to room temperature after an initial period at a lower temperature.[1] |
Issue 3: Formation of Unexpected Byproducts
| Symptom | Potential Cause | Recommended Solution |
| Mass spectra show a mass corresponding to the product +56 Da. | tert-butylation: The reactive tert-butyl cation has alkylated a nucleophilic site on the desired molecule or another species in the reaction mixture. | - Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture to quench the tert-butyl cation as it forms. |
| Complex mixture of products observed. | High Reaction Temperature: Thermal degradation may be occurring alongside the intended reaction. | - Perform the reaction at a lower temperature to control reactivity and minimize side reactions. |
Degradation Pathway and Troubleshooting Workflow
The following diagrams illustrate the primary degradation pathway of this compound and a general workflow for troubleshooting common issues.
Experimental Protocols
General Protocol for Monitoring Deprotection by TLC
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Sample Preparation: Dissolve a small amount of the starting material (this compound) in a suitable solvent (e.g., ethyl acetate) to use as a standard.
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Spotting: On a silica gel TLC plate, spot the starting material standard, a co-spot (starting material and reaction mixture), and the reaction mixture at various time points.
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Elution: Develop the TLC plate using an appropriate mobile phase, such as a mixture of hexane and ethyl acetate.
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Visualization: Visualize the spots under UV light. The product, 6-bromo-1H-indole, will be more polar and have a lower Rf value than the starting material.
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Analysis: Monitor the disappearance of the starting material spot and the appearance of the product spot over time to gauge the reaction progress.[1]
General Protocol for Acid-Mediated Deprotection (Degradation Study)
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Reaction Setup: Dissolve this compound in an appropriate solvent (e.g., dichloromethane, DCM).
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Reagent Addition: Add the acidic reagent (e.g., trifluoroacetic acid (TFA) or a solution of HCl in dioxane) to the stirred solution. The reaction can be initiated at 0°C and then allowed to warm to room temperature.
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Monitoring: Monitor the reaction progress by TLC or LC-MS as described above.
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Work-up: Once the reaction is complete, quench by adding a base (e.g., saturated aqueous sodium bicarbonate solution) to neutralize the acid.
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Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product can then be purified by flash column chromatography if necessary.[1]
References
alternative workup procedures for tert-Butyl 6-bromo-1H-indole-1-carboxylate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 6-bromo-1H-indole-1-carboxylate. The following sections address common issues encountered during reactions and provide alternative workup procedures to improve yield, purity, and efficiency.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems encountered during cross-coupling and deprotection reactions involving this compound.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
| Potential Cause | Recommended Action & Alternative Workup |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst poisoning.[1][2] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. If palladium black is observed, this indicates catalyst precipitation and deactivation.[1] |
| Suboptimal Reaction Conditions | Systematically screen different catalysts, ligands, bases, and solvent systems. The choice of these reagents is often substrate-dependent.[3][4] For instance, in Suzuki reactions, consider switching from carbonate bases to phosphate bases, which can sometimes improve yields.[2] |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] If the reaction has stalled, consider a slight increase in temperature or the addition of a small amount of fresh catalyst. |
| Product Loss During Aqueous Workup | If your product has some water solubility, minimize the number of aqueous washes. Instead of multiple water washes, use a single wash with saturated aqueous ammonium chloride followed by a brine wash.[5] Ensure the pH of the aqueous layer is neutral or slightly basic to prevent any potential acid-catalyzed deprotection of the Boc group.[6] |
| Formation of Emulsion during Extraction | Emulsions can lead to significant product loss. To break up an emulsion, add a small amount of brine or a few drops of a saturated salt solution. Alternatively, filtering the biphasic mixture through a pad of celite can be effective. |
Issue 2: Presence of Significant Impurities After Workup
| Potential Cause | Recommended Action & Alternative Workup |
| Homocoupling of Boronic Acid (Suzuki Reaction) | This side product arises from the coupling of two boronic acid molecules.[2] To minimize this, ensure the reaction is thoroughly degassed and run under a strict inert atmosphere. Adding the boronic acid slowly to the reaction mixture can also help. |
| Protodeboronation of Boronic Acid (Suzuki Reaction) | The boronic acid is replaced by a hydrogen atom from the solvent.[2] Use fresh, high-quality boronic acid. Alternatively, consider using the corresponding pinacol boronate ester, which is often more stable. |
| Residual Palladium Catalyst in the Product | Palladium residues can be difficult to remove by standard chromatography. Alternative Workup: After the initial extraction, wash the organic layer with an aqueous solution of a sulfur-containing scavenger, such as 1% sodium diethyldithiocarbamate or 5% aqueous thiourea, to chelate the palladium. Another option is to stir the crude product in a suitable solvent with a silica-based scavenger (e.g., SiliaMetS® Thiol) before filtration and concentration. |
| Starting Material Remains | If the reaction is incomplete, consider optimizing the reaction conditions as described in "Issue 1". During purification, carefully choose your column chromatography conditions to ensure good separation of the product from the starting material. |
Issue 3: Difficulty with Boc-Deprotection Workup
| Potential Cause | Recommended Action & Alternative Workup |
| Product is a Water-Soluble Salt | After acidic Boc-deprotection (e.g., with TFA or HCl), the resulting amine salt may be water-soluble. Alternative Workup: Instead of a standard aqueous workup, evaporate the reaction solvent and excess acid under reduced pressure.[7] The resulting salt can often be used directly in the next step. If the free amine is required, dissolve the crude salt in a minimal amount of a suitable solvent and neutralize carefully with a base like saturated aqueous sodium bicarbonate, followed by extraction.[7] |
| Emulsion during Basic Workup | When neutralizing the acidic reaction mixture, an emulsion may form. To avoid this, add the base slowly while vigorously stirring. If an emulsion forms, refer to the suggestions in "Issue 1". |
| Product Degradation under a Strong Acid | If your product contains other acid-sensitive functional groups, they may be cleaved during Boc-deprotection.[7] Consider using milder deprotection conditions. Alternative Procedure: Use a milder acid like p-toluenesulfonic acid in ethyl acetate at a slightly elevated temperature.[8] Another approach is to use HCl in a non-polar solvent like dioxane.[7] |
| Difficulty Removing Excess Acid | Residual acid can interfere with subsequent reactions. Alternative Workup: After evaporating the bulk of the solvent and acid, co-evaporate the residue with a high-boiling point, non-reactive solvent like toluene multiple times to azeotropically remove the remaining acid.[8] |
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is sluggish. What can I do to improve it?
A1: Sluggish Suzuki reactions can often be improved by carefully selecting the reaction components. The N-H of an unprotected indole can interfere with the catalytic cycle.[2] While your substrate is N-Boc protected, ensuring the integrity of all reagents is crucial. Check the quality of your boronic acid, as they can degrade over time.[2] Consider using a more active catalyst system, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos).[2] Additionally, ensure your base is anhydrous and finely powdered for better reactivity.
Q2: I am performing a Sonogashira coupling and the workup is messy, with copper salts being difficult to remove. Is there an alternative?
A2: Yes, for difficult purifications in Sonogashira reactions, an alternative workup can be employed. After the reaction is complete, instead of proceeding directly to a full aqueous workup, dilute the reaction mixture with a suitable organic solvent and filter it through a plug of silica gel or celite to remove the insoluble copper salts and palladium catalyst.[5] The filtrate can then be concentrated and subjected to a standard aqueous workup or directly purified by column chromatography. Some modern Sonogashira protocols are also copper-free, which can simplify the workup.[9]
Q3: During the workup of a Buchwald-Hartwig amination, my product seems to be partially degrading. What could be the cause and how can I prevent it?
A3: Product degradation during the workup of a Buchwald-Hartwig amination can sometimes be attributed to the presence of residual strong base (like NaOtBu) and exposure to air, which can lead to oxidation. To mitigate this, quench the reaction carefully with a mild acid like saturated aqueous ammonium chloride before exposing it to air for an extended period.[10] During the extraction, use degassed solvents if your product is particularly air-sensitive.
Q4: Can I avoid column chromatography for purifying the products of these reactions?
A4: While column chromatography is a very common and effective purification method, it can sometimes be avoided. If your product is a crystalline solid, recrystallization is an excellent alternative purification technique. After the initial workup and removal of the solvent, you can attempt to recrystallize the crude product from a suitable solvent system. This can often provide a highly pure product without the need for chromatography.
Q5: What is a simple way to remove excess di-tert-butyl dicarbonate (Boc₂O) and its byproducts from a Boc protection reaction without a full aqueous workup?
A5: A simple, non-aqueous workup involves concentrating the reaction mixture to dryness and then placing the crude material under high vacuum for an extended period (e.g., 72 hours). Residual Boc₂O will sublimate into the cold trap of the vacuum pump. This method is particularly useful if the product is sensitive to water.
Data Presentation
Table 1: Comparison of Standard vs. Alternative Workup for Palladium Removal
| Workup Step | Standard Procedure | Alternative Procedure (with Scavenger) |
| Initial Workup | Aqueous wash (water, brine), extraction with organic solvent, drying, and concentration. | Aqueous wash (water, brine), extraction with organic solvent, drying, and concentration. |
| Palladium Removal | Relies on separation during column chromatography. | Wash the organic layer with an aqueous solution of a scavenger (e.g., thiourea) OR stir the concentrated crude product with a silica-based scavenger. |
| Final Purification | Column chromatography. | Filtration to remove the scavenger, followed by concentration and potentially column chromatography (often with improved separation). |
Table 2: Troubleshooting Boc-Deprotection Workups
| Issue | Standard Workup (Potential Problem) | Alternative Workup (Solution) |
| Water-Soluble Amine Salt | Extraction with an organic solvent leads to product loss in the aqueous phase. | Evaporate acid and solvent; use the resulting salt directly or perform a careful in-situ neutralization and extraction.[7] |
| Acid-Sensitive Groups | Strong acid (e.g., neat TFA) cleaves other functional groups. | Use milder conditions (e.g., HCl in dioxane, pTSA in EtOAc).[7][8] |
| Residual Acid | Co-distills with the solvent, contaminating the product. | Azeotropic removal with a high-boiling point solvent like toluene.[8] |
Experimental Protocols
Protocol 1: Alternative Workup for Palladium Removal using a Scavenger
-
Following the completion of the cross-coupling reaction, quench the reaction mixture as appropriate (e.g., with water or saturated aqueous NH₄Cl).
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water and then brine.
-
Prepare a 5% (w/v) aqueous solution of thiourea.
-
Wash the organic layer with the 5% aqueous thiourea solution two to three times.
-
Wash the organic layer again with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Proceed with purification by column chromatography or recrystallization.
Protocol 2: Non-Aqueous Workup for Boc-Deprotection
-
After the Boc-deprotection with TFA (e.g., in DCM) is complete (as monitored by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent and the bulk of the TFA.
-
Add toluene to the residue and concentrate again under reduced pressure. Repeat this step two more times to ensure the removal of residual TFA.
-
The resulting TFA salt of the amine can often be used in the next step without further purification.
-
If the free amine is required, dissolve the residue in a minimal amount of an appropriate solvent and carefully add a base (e.g., saturated aqueous NaHCO₃ or triethylamine) until the pH is basic.
-
Extract the free amine into an organic solvent, dry the organic layer, and concentrate to yield the product.
Visualizations
Caption: Standard Experimental Workflow for Cross-Coupling Reactions.
Caption: Logical Flow for Troubleshooting Low Reaction Yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of N-Boc-Protected Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of tert-Butyl 6-bromo-1H-indole-1-carboxylate and its structural isomers. Due to the limited availability of publicly accessible experimental spectra for all bromo-isomers, this guide incorporates predicted data for a representative isomer and experimental data for closely related methyl-substituted analogues to facilitate a comprehensive understanding of substituent effects on the indole scaffold.
Introduction
N-tert-butoxycarbonyl (Boc) protected bromoindoles are pivotal intermediates in the synthesis of a wide array of biologically active compounds. The Boc protecting group enhances stability and solubility, while the bromo-substituent serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. Accurate spectroscopic characterization is paramount for confirming the identity and purity of these intermediates. This guide focuses on the ¹H and ¹³C NMR spectral features of this compound and compares them with other positional isomers and related substituted indoles.
¹H NMR Spectral Data Comparison
The position of the substituent on the indole ring significantly influences the chemical shifts and coupling patterns of the aromatic protons. The following table summarizes the ¹H NMR data for this compound and its comparators.
| Compound | Solvent | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | Boc (ppm) |
| This compound | CDCl₃ | ~7.5-7.6 (d) | ~6.5 (d) | ~8.0 (d) | ~7.2 (dd) | - | ~7.7 (d) | ~1.65 (s) |
| tert-Butyl 7-bromo-1H-indole-1-carboxylate (Predicted)[1][2] | CDCl₃ | ~7.4-7.5 (d) | ~6.5-6.6 (d) | ~7.8-7.9 (d) | ~7.1-7.2 (t) | ~7.5-7.6 (d) | - | ~1.6-1.7 (s) |
| tert-Butyl 5-methyl-1H-indole-1-carboxylate[3] | CDCl₃ | 7.54 (d) | 6.48 (d) | 8.06 (d) | - | 7.12 (d) | 7.35 (d) | 1.68 (s) |
| tert-Butyl 6-methyl-1H-indole-1-carboxylate[3] | CDCl₃ | 7.52 (d) | 6.54 (d) | 7.96-8.05 (s) | 7.08 (d) | - | 7.44 (d) | 1.68 (s) |
| tert-Butyl 7-methyl-1H-indole-1-carboxylate[3] | CDCl₃ | 7.52 (d) | 6.52 (d) | 7.40 (d) | 7.10-7.15 (m) | 7.10-7.15 (m) | - | 1.65 (s) |
Note: Data for this compound is based on typical values for related structures. Predicted data for the 7-bromo isomer is provided due to the lack of publicly available experimental spectra.[1][2]
¹³C NMR Spectral Data Comparison
The electronic effects of the substituent (electron-withdrawing bromine vs. electron-donating methyl) and its position are clearly discernible in the ¹³C NMR spectra. The table below presents a comparison of the ¹³C NMR chemical shifts.
| Compound | Solvent | C-2 (ppm) | C-3 (ppm) | C-3a (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C-7 (ppm) | C-7a (ppm) | C=O (ppm) | Boc C(CH₃)₃ (ppm) | Boc C(CH₃)₃ (ppm) |
| This compound | CDCl₃ | ~126 | ~107 | ~130 | ~124 | ~123 | ~116 | ~118 | ~135 | ~149 | ~84 | ~28 |
| tert-Butyl 7-bromo-1H-indole-1-carboxylate (Predicted)[1][2] | CDCl₃ | ~128-129 | ~107-108 | ~130-131 | ~124-125 | ~121-122 | ~125-126 | - | ~135-136 | ~149-150 | ~84 | ~28 |
| tert-Butyl 5-methyl-1H-indole-1-carboxylate[3] | CDCl₃ | 125.5 | 106.7 | 130.5 | 125.2 | 131.8 | 120.5 | 114.5 | 133.1 | 149.6 | 85.2 | 28.0 |
| tert-Butyl 6-methyl-1H-indole-1-carboxylate[3] | CDCl₃ | 124.8 | 106.8 | 127.9 | 123.7 | 120.2 | 133.8 | 115.1 | 135.3 | 149.6 | 83.1 | 27.9 |
| tert-Butyl 7-methyl-1H-indole-1-carboxylate[3] | CDCl₃ | 125.1 | 107.0 | 127.2 | 122.8 | 118.3 | 127.8 | 121.9 | 134.4 | 149.3 | 82.9 | 28.0 |
Note: Data for this compound is based on typical values for related structures. Predicted data for the 7-bromo isomer is provided due to the lack of publicly available experimental spectra.[1][2]
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for N-Boc-protected bromoindoles.
Sample Preparation:
-
Weigh 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data is reported as follows: chemical shift (δ), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, etc.), coupling constant(s) (J) in Hertz (Hz), and integration.
-
-
¹³C NMR:
-
Spectra are typically recorded on the same spectrometer at a corresponding frequency (e.g., 100 MHz or 125 MHz).
-
Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃: δ 77.16 ppm).
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a substituted N-Boc-protected indole.
References
A Comparative Guide to the Reactivity of 6-Bromoindole and tert-Butyl 6-bromo-1H-indole-1-carboxylate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 6-bromoindole and its N-protected counterpart, tert-Butyl 6-bromo-1H-indole-1-carboxylate, in two of the most pivotal cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the nuanced differences in their reactivity is crucial for the strategic design and efficient synthesis of complex indole-based molecules, which are prevalent in pharmaceuticals and functional materials.
Executive Summary
The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen significantly influences the reactivity of the 6-bromoindole scaffold. While both compounds are viable substrates for palladium-catalyzed cross-coupling reactions, the Boc-protected derivative often offers advantages in terms of reaction efficiency, substrate scope, and milder reaction conditions. This is primarily attributed to the electronic and steric effects of the Boc group, which modulates the nucleophilicity of the indole nitrogen and can prevent undesirable side reactions.
Reactivity Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. When comparing 6-bromoindole and this compound in this reaction, the N-H of the unprotected indole can sometimes lead to lower yields or require more stringent reaction conditions. The acidic proton of the indole N-H can interfere with the basic conditions typically required for the Suzuki reaction.
In a comparative context, while direct side-by-side data is scarce, related studies on bromoindoles suggest that N-protection can be beneficial. For instance, in the synthesis of 6-arylindoles, the Boc-protected 6-bromoindole is a reliable substrate. A carbonylative Suzuki coupling of a Boc-protected indole bromide has been reported to proceed in good yield (81%), demonstrating the compatibility of the protected substrate under these conditions[1].
dot
Caption: Suzuki-Miyaura coupling of 6-bromoindoles.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions and Yields
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | ~95% (analogous) | [2] |
| 6-Bromoindole | p-Tolylboronic acid | Pd/SPhos | K₂CO₃ | H₂O/ACN | 37 | 18 | High | [3] |
| This compound | Arylboronic acid derivative | Pd(acac)₂ / CataCXium A·HI | None | Toluene | - | - | 81% (carbonylative) | [1] |
Note: Yields are for analogous or related reactions and serve as a comparative reference.
Reactivity Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. In the case of unprotected 6-bromoindole, the presence of the acidic N-H proton often necessitates the use of strong bases, such as LiHMDS, as weaker bases like Cs₂CO₃ can be ineffective[4]. This requirement for a strong base can limit the functional group tolerance of the reaction.
Conversely, the N-Boc protected 6-bromoindole circumvents this issue. The Boc group removes the acidic proton, allowing for the use of a wider range of bases and generally leading to cleaner reactions with higher yields.
dot
Caption: Buchwald-Hartwig amination of 6-bromoindoles.
Table 2: Comparison of Buchwald-Hartwig Amination Conditions and Yields
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-1H-indazole (analogous) | Primary Amines | BrettPhos precatalyst | LiHMDS | THF | 65 | 12-24 | High | [5] |
| 6-Bromo-1H-indazole (analogous) | Secondary Amines | RuPhos precatalyst | LiHMDS | THF | 65 | 12-24 | High | [5] |
| 5-Bromoindole (analogous) | Aniline/Morpholine | Pd₂(dba)₃ / Ligand 4 | LiHMDS | THF | 65 | - | Good | [4] |
| tert-Butyl 7-bromo-1H-indole-1-carboxylate (analogous) | Various Amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-110 | - | General Protocol | [6] |
Note: Yields are for analogous or related reactions and serve as a comparative reference.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) is taken in a suitable solvent system (e.g., 1,4-dioxane/water). The reaction vessel is degassed and purged with an inert gas (e.g., argon) three times. The reaction mixture is then heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[6]
dot
Caption: Experimental workflow for Suzuki-Miyaura coupling.
General Procedure for Buchwald-Hartwig Amination of 6-Bromoindole
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add 6-bromoindole (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., a BrettPhos or RuPhos precatalyst, 2 mol%), and an anhydrous solvent (e.g., THF). To the stirred mixture, add a strong base such as LiHMDS (2.0 equiv., as a solution in THF) dropwise. The reaction vessel is sealed and heated to 65 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.[5]
dot
Caption: Experimental workflow for Buchwald-Hartwig amination.
Conclusion
The choice between 6-bromoindole and this compound in cross-coupling reactions depends on the specific synthetic strategy and the functional groups present in the coupling partners.
-
This compound is generally the preferred substrate for both Suzuki-Miyaura and Buchwald-Hartwig reactions due to the protective effect of the Boc group. It allows for milder reaction conditions, broader substrate scope, and often results in higher yields and cleaner reaction profiles.
-
6-Bromoindole can be used in these cross-coupling reactions, but may require more forceful conditions, particularly the use of strong bases in Buchwald-Hartwig amination, which can limit its applicability with base-sensitive substrates. However, using the unprotected indole avoids the additional steps of protection and deprotection, which can be advantageous in certain synthetic routes.
For the development of robust and high-yielding synthetic methodologies for complex indole-containing targets, the use of N-Boc protected 6-bromoindole is highly recommended.
References
A Comparative Guide to Alternative Protecting Groups for 6-Bromoindole in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate nitrogen-protecting group is a critical consideration in the multi-step synthesis of complex molecules involving the 6-bromoindole scaffold. The stability of the protecting group under various reaction conditions, coupled with the ease and efficiency of its removal, directly impacts the overall yield and success of a synthetic route. This guide provides an objective comparison of common and alternative protecting groups for the indole nitrogen of 6-bromoindole, supported by experimental data and detailed protocols to aid in the strategic selection of the most suitable protecting group for your specific synthetic needs.
Performance Comparison of N-Protecting Groups for 6-Bromoindole
The following table summarizes the performance of several common N-protecting groups for 6-bromoindole based on typical yields for their introduction and removal, and their general stability profiles.
| Protecting Group | Protection Method & Typical Yield | Deprotection Method & Typical Yield | Stability Profile | Key Advantages | Key Disadvantages |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP, THF, rt | TFA, DCM, rt, >95%[1] | Stable to basic and hydrogenolysis conditions. Labile to strong acids. | Easy to introduce and remove under mild acidic conditions. | Not suitable for reactions involving strong acids. |
| Ts (Tosyl) | TsCl, NaH, DMF, 0 °C to rt | NaOH, MeOH/H₂O, reflux, ~98% for bromoindoles[2] | Stable to acidic, oxidative, and many organometallic reagents. | High stability, allows for a wide range of subsequent reactions. | Harsh basic conditions required for removal may not be compatible with sensitive functional groups. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, NaH, DMF, 0 °C to rt | TBAF, THF, reflux | Stable to a wide range of non-fluoride conditions, including acidic and basic media. | Orthogonal to many other protecting groups. Removable under specific fluoride-mediated or strong Lewis acid conditions. | Reagent cost can be higher. Silicon-containing byproducts may complicate purification. |
| Bn (Benzyl) | BnBr, NaH, DMF, 0 °C to rt | H₂, Pd/C, EtOH, rt | Stable to acidic, basic, and many organometallic reagents. | Stable under a variety of conditions. | Removal by hydrogenolysis may not be compatible with other reducible functional groups (e.g., alkynes, alkenes, nitro groups). |
| Piv (Pivaloyl) | PivCl, NaH, THF, 0 °C to rt | LDA, THF, 40-45 °C, >90%[3] | Stable to a wide range of conditions, including strongly basic and organometallic reagents. | Very robust, can direct metallation to C-2. | Difficult to remove, requiring strong and specific conditions. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 6-bromoindole with the aforementioned groups are provided below.
tert-Butoxycarbonyl (Boc) Group
Protection of 6-Bromoindole:
-
To a solution of 6-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) is then added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield N-Boc-6-bromoindole.
Deprotection of N-Boc-6-bromoindole:
-
N-Boc-6-bromoindole (1.0 eq) is dissolved in dichloromethane (DCM).
-
Trifluoroacetic acid (TFA) (5-10 eq) is added, and the solution is stirred at room temperature for 1-2 hours.[4][5]
-
The solvent and excess TFA are removed under reduced pressure to yield the deprotected 6-bromoindole, often as a TFA salt.
-
An aqueous basic workup (e.g., with saturated NaHCO₃ solution) can be performed to obtain the free indole.
Tosyl (Ts) Group
Protection of 6-Bromoindole:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C is added 6-bromoindole (1.0 eq) portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for 1 hour.
-
The reaction is cooled back to 0 °C, and a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in DMF is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Deprotection of N-Tosyl-6-bromoindole:
-
A solution of N-tosyl-6-bromoindole (1.0 eq) in a mixture of methanol and water is treated with sodium hydroxide (excess).
-
The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).[2]
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The aqueous residue is neutralized with HCl and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give 6-bromoindole.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
Protection of 6-Bromoindole:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C is added a solution of 6-bromoindole (1.0 eq) in DMF.
-
The mixture is stirred for 30 minutes at 0 °C.
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl) (1.1 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Deprotection of N-SEM-6-bromoindole:
-
A solution of N-SEM-6-bromoindole (1.0 eq) in anhydrous THF is treated with tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2-3 eq).
-
The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is cooled, quenched with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Benzyl (Bn) Group
Protection of 6-Bromoindole:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C is added a solution of 6-bromoindole (1.0 eq) in DMF.
-
The mixture is stirred for 30 minutes at 0 °C.
-
Benzyl bromide (BnBr) (1.1 eq) is added dropwise, and the reaction is stirred at room temperature overnight.
-
The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Deprotection of N-Benzyl-6-bromoindole:
-
To a solution of N-benzyl-6-bromoindole (1.0 eq) in ethanol is added palladium on carbon (10% Pd/C, 10 mol%).
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
The mixture is stirred at room temperature under a hydrogen atmosphere until the reaction is complete.
-
The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated to give 6-bromoindole.
Visualization of Protection and Deprotection Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of the indole nitrogen.
Caption: General workflow for the N-protection of 6-bromoindole.
Caption: General workflow for the N-deprotection of protected 6-bromoindole.
Stability Under Common Reaction Conditions
The choice of a protecting group is often dictated by its stability towards reagents used in subsequent synthetic steps.
-
Boc-protected 6-bromoindole is generally stable to basic conditions, making it suitable for reactions such as saponification of esters elsewhere in the molecule. It is also stable to catalytic hydrogenation. However, it is readily cleaved by even mild acids, precluding its use in reactions requiring acidic conditions.
-
Tosyl-protected 6-bromoindole exhibits high stability towards a wide range of reagents, including strong acids, oxidizing agents, and many organometallic reagents. This robustness makes it an excellent choice for multi-step syntheses involving harsh transformations. Its stability under strongly basic conditions at room temperature allows for reactions with Grignard or organolithium reagents at low temperatures, although care must be taken as some strong bases can initiate deprotection at elevated temperatures.
-
SEM-protected 6-bromoindole offers a unique stability profile. It is stable to both acidic and basic conditions, as well as to many reducing and oxidizing agents. Its key feature is its orthogonality to many other protecting groups, as it is specifically cleaved by fluoride sources or strong Lewis acids. This allows for selective deprotection in the presence of acid- or base-labile groups.
-
Benzyl-protected 6-bromoindole is stable to a broad range of acidic and basic conditions, making it a versatile protecting group. However, its primary lability is towards catalytic hydrogenation, which limits its use in the presence of other reducible functional groups.
The following diagram illustrates the logical considerations for selecting a protecting group based on the planned synthetic route.
References
- 1. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.org [mdpi.org]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Coupling Performance of tert-Butyl 6-bromo-1H-indole-1-carboxylate
For researchers, scientists, and drug development professionals, the strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. Bromoindoles serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the performance of tert-Butyl 6-bromo-1H-indole-1-carboxylate against other bromoindole derivatives in key cross-coupling reactions, supported by experimental data and detailed protocols.
The reactivity of bromoindoles in cross-coupling reactions is significantly influenced by the position of the bromine atom on the indole ring and the nature of the protecting group on the indole nitrogen. The use of an N-protecting group, such as the tert-butoxycarbonyl (Boc) group, is often crucial for preventing side reactions and improving solubility and yields.[1] This comparison focuses on the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental transformations in the synthesis of complex indole derivatives.
Comparative Performance in Cross-Coupling Reactions
The following tables summarize the performance of this compound and other bromoindole derivatives in Suzuki, Heck, and Sonogashira coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-6-bromoindole | 3-Formylphenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | > la with 2c |
| N-Boc-6-bromoindole | 3-Formyl-4,5-dimethoxyphenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | 10x higher than 1a with 2d |
| 5-Bromo-1-ethyl-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95[2] |
| N-Boc-7-bromotryptophan | p-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Water/Acetonitrile | 37 | 24 | 65[3] |
| 4-Bromoindole | 4-Indoleboronic acid | Pd(OAc)₂ | K₃PO₄ | DMF | 35 | 1 | 21[4] |
Table 1: Comparison of Bromoindole Derivatives in Suzuki-Miyaura Coupling.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.[5][6]
| Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time | Yield (%) |
| 5-Bromoindole | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95[5] |
| 5-Bromoindole | Acrylic acid | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 80 (MW) | 1 h | 94[7] |
| 6-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | Ni-catalyst | Not specified | Not specified | Not specified | 70 | Not specified | Not specified |
Table 2: Comparison of Bromoindole Derivatives in the Heck Reaction.
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8]
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93[9] | | 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP] Pd(crotyl)Cl | TMP | DMSO | 60 | 6 | 87[10] | | 6-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | Nickel-based | Not specified | Not specified | Not specified | Not specified | Not specified |
Table 3: Comparison of Bromoindole Derivatives in the Sonogashira Coupling.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions that can be adapted for specific bromoindole derivatives.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of N-Boc-bromoindoles with arylboronic acids.
Materials:
-
N-Boc-bromoindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
Procedure:
-
To an oven-dried reaction vessel, add the N-Boc-bromoindole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Heck Reaction
This protocol provides a general method for the Heck reaction of bromoindoles with alkenes.
Materials:
-
Bromoindole (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or ACN)
Procedure:
-
In a reaction vessel, combine the bromoindole, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the alkene.
-
Heat the mixture to the specified temperature (typically 100-140 °C).[11]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of bromoindoles with terminal alkynes.
Materials:
-
Bromoindole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Et₃N or DIPA, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a degassed solution of the bromoindole in the chosen solvent, add the palladium catalyst, CuI, and the base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or heat as required (typically 25-80 °C).[9]
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Experimental and Logical Workflows
To visualize the experimental process, the following diagrams outline the general workflows for cross-coupling reactions and the logical relationship in catalyst selection.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of tert-Butyl 6-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the synthetic route to tert-Butyl 6-bromo-1H-indole-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. Below, we compare the primary synthetic methodologies, offering quantitative data, detailed experimental protocols, and workflow visualizations to support an informed selection of the most suitable route for your research and development needs.
The synthesis of this compound is typically achieved in a two-step process. The initial and most critical step is the synthesis of the precursor, 6-bromo-1H-indole. This is followed by the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Comparison of Synthetic Routes for 6-bromo-1H-indole
The two most prominent methods for the synthesis of 6-bromo-1H-indole are the Leimgruber-Batcho indole synthesis and the Reissert indole synthesis. Both methods utilize the readily available starting material, 4-bromo-2-nitrotoluene.
| Synthetic Route | Starting Material | Key Reagents | Number of Steps | Overall Yield | Purity | Key Advantages & Disadvantages |
| Leimgruber-Batcho Synthesis | 4-bromo-2-nitrotoluene | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Reductant (e.g., Raney Nickel/H₂, Pd/C, SnCl₂) | 2 | High (typically >70%) | High | Advantages: High yields, mild reaction conditions, applicable to a wide range of substrates.[1] Disadvantages: The enamine intermediate can be unstable. |
| Reissert Synthesis | 4-bromo-2-nitrotoluene | Diethyl oxalate, Sodium ethoxide, Reductant (e.g., Zn/CH₃COOH) | 3 | Moderate to High | Good to High | Advantages: Well-established method. Disadvantages: Can involve harsh reagents and the decarboxylation step can require high temperatures.[2][3] |
Experimental Protocols
Route 1: Leimgruber-Batcho Synthesis of 6-bromo-1H-indole
This two-step method involves the formation of an enamine from 4-bromo-2-nitrotoluene, followed by reductive cyclization to form the indole ring.[1][4]
Step 1: Synthesis of (E)-1-(2-(4-bromo-2-nitrophenyl)vinyl)pyrrolidine
-
A solution of 4-bromo-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF) is prepared.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (1.2 equivalents) are added to the solution.
-
The reaction mixture is heated to reflux and stirred for 2-4 hours, during which time the color of the solution typically turns deep red.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude enamine is often used in the next step without further purification.
Step 2: Reductive Cyclization to 6-bromo-1H-indole
-
The crude enamine from the previous step is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A reducing agent is added. Common choices include Raney nickel with hydrazine hydrate, palladium on carbon (Pd/C) under a hydrogen atmosphere, or stannous chloride (SnCl₂).
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
The reaction mixture is filtered to remove the catalyst (if applicable) and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 6-bromo-1H-indole.
Route 2: Reissert Synthesis of 6-bromo-1H-indole
This method proceeds through the formation of an o-nitrophenylpyruvate intermediate, which is then reductively cyclized and decarboxylated.[2][3][4]
Step 1: Synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)-2-oxoacetate
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.
-
4-bromo-2-nitrotoluene (1 equivalent) and diethyl oxalate (1.1 equivalents) are added to the cooled ethoxide solution.
-
The reaction mixture is stirred at room temperature for several hours. The progress of the condensation is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of dilute acid, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to give the crude ethyl 2-(4-bromo-2-nitrophenyl)-2-oxoacetate.
Step 2: Reductive Cyclization to 6-bromo-1H-indole-2-carboxylic acid
-
The crude pyruvate from the previous step is dissolved in acetic acid.
-
Zinc dust is added portion-wise to the solution with stirring. The reaction is exothermic and should be controlled with cooling.
-
After the addition is complete, the mixture is stirred for an additional period until the reaction is complete (monitored by TLC).
-
The reaction mixture is filtered to remove excess zinc, and the filtrate is concentrated. The resulting crude 6-bromo-1H-indole-2-carboxylic acid is used in the next step.
Step 3: Decarboxylation to 6-bromo-1H-indole
-
The crude 6-bromo-1H-indole-2-carboxylic acid is heated above its melting point until the evolution of carbon dioxide ceases.
-
The resulting crude 6-bromo-1H-indole is then purified by column chromatography or recrystallization.
Boc Protection of 6-bromo-1H-indole
This is the final step to obtain the target compound, this compound.
Experimental Protocol:
-
To a solution of 6-bromo-1H-indole (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) is added 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
The solution is cooled to 0 °C in an ice bath.
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) is added portion-wise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound. A typical reported yield for this step is in the range of 90-98%.
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Comparative workflow of synthetic routes.
Signaling Pathway of the Leimgruber-Batcho Indole Synthesis
Caption: Leimgruber-Batcho synthesis pathway.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Purity Assessment of tert-Butyl 6-bromo-1H-indole-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for tert-Butyl 6-bromo-1H-indole-1-carboxylate against its potential impurities. By presenting key spectral data alongside detailed experimental protocols, this document serves as a practical resource for the purity assessment of this important synthetic intermediate.
Introduction
This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. The purity of this compound is paramount to ensure the desired outcome of subsequent synthetic steps and the pharmacological profile of the final product. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for verifying the identity and assessing the purity of this compound. This guide outlines the expected spectroscopic characteristics of this compound and compares them with those of common impurities that may arise during its synthesis.
Data Presentation: Comparative Spectroscopic Analysis
The following tables summarize the key spectroscopic data for this compound and its potential impurities. These impurities include the unreacted starting material, 6-bromo-1H-indole, residual reagents from the Boc-protection reaction, and the resulting by-products.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm & Multiplicity | Assignment |
| This compound (Predicted) | ~7.8 (d), ~7.5 (d), ~7.4 (dd), ~7.2 (d), ~6.5 (d), 1.6 (s) | Aromatic protons, Boc (-C(CH₃)₃) |
| 6-bromo-1H-indole[1] | 8.14 (br s), 7.53 (s), 7.49 (d), 7.21 (dd), 7.16 (m), 6.52 (m) | NH, Aromatic protons |
| Di-tert-butyl dicarbonate ((Boc)₂O)[2][3] | 1.50 (s) | Boc (-C(CH₃)₃) |
| 4-Dimethylaminopyridine (DMAP)[4] | ~8.2 (d), ~6.6 (d), ~3.0 (s) | Aromatic protons, -N(CH₃)₂ |
| tert-Butanol | ~1.2 (s) | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~150 (C=O), ~136-115 (Aromatic C), ~84 (Quaternary C of Boc), ~28 (CH₃ of Boc) | Carbonyl, Aromatic, Boc carbons |
| 6-bromo-1H-indole | Data not readily available in CDCl₃. | - |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Data not readily available. | - |
| 4-Dimethylaminopyridine (DMAP)[5] | ~155, ~150, ~107, ~40 | Aromatic carbons, -N(CH₃)₂ |
| tert-Butanol | Data not readily available in CDCl₃. | - |
Table 3: IR Spectral Data Comparison (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| This compound (Predicted) | ~1730 (strong), ~1250 (strong) | C=O stretch (carbamate), C-N stretch |
| 6-bromo-1H-indole | ~3400 (broad) | N-H stretch |
| Di-tert-butyl dicarbonate ((Boc)₂O)[2][6][7] | ~1810, ~1765 | C=O stretch (anhydride) |
| 4-Dimethylaminopyridine (DMAP) | Data not readily available. | - |
| tert-Butanol | ~3400 (broad) | O-H stretch |
| Carbon Dioxide (CO₂)[1][8][9] | ~2349 | Asymmetric C=O stretch |
Table 4: Mass Spectrometry Data Comparison (m/z)
| Compound | Key Fragments (m/z) | Interpretation |
| This compound (Predicted) | 295/297 [M]⁺, 239/241 [M-56]⁺, 195/197 [M-100]⁺, 57 [C₄H₉]⁺ | Molecular ion (Br isotope pattern), Loss of isobutylene, Loss of Boc group, tert-Butyl cation |
| 6-bromo-1H-indole[10] | 195/197 [M]⁺, 116 [M-Br]⁺ | Molecular ion (Br isotope pattern), Loss of Bromine |
| Di-tert-butyl dicarbonate ((Boc)₂O)[2][11] | 218 [M]⁺ (not always observed), 57 [C₄H₉]⁺ | Molecular ion, tert-Butyl cation (often base peak) |
| 4-Dimethylaminopyridine (DMAP)[12] | 122 [M]⁺, 121 [M-H]⁺ | Molecular ion, Loss of a proton |
| tert-Butanol | 74 [M]⁺ (not always observed), 59 [M-CH₃]⁺ | Molecular ion, Loss of a methyl group |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover a range of -1 to 10 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Set the spectral width to cover a range of 0 to 200 ppm. A larger number of scans will be necessary compared to ¹H NMR.
-
Analysis: Process the spectra using appropriate software. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the compound and any proton-bearing impurities. Compare the chemical shifts and coupling patterns with the data in Table 1 and Table 2.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a quick analysis, a thin film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), applying a drop onto a salt plate (NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them with the data in Table 3. The presence of a strong C=O stretch around 1730 cm⁻¹ and the absence of a broad N-H stretch around 3400 cm⁻¹ are indicative of the desired product.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI). Acquire the mass spectrum in positive ion mode.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak [M]⁺ and characteristic fragment ions as listed in Table 4. The presence of the isotopic pattern for bromine (approximately 1:1 ratio for M and M+2) is a key diagnostic feature.
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical workflow for the spectroscopic purity assessment of this compound.
Caption: Workflow for Spectroscopic Purity Assessment.
Conclusion
The purity of this compound can be reliably assessed by a combination of NMR, IR, and Mass Spectrometry. By comparing the acquired spectra with the reference data provided in this guide, researchers can confidently identify the target compound and detect the presence of common impurities. Adherence to the outlined experimental protocols will ensure the generation of high-quality data for accurate purity determination, a critical step in the advancement of drug discovery and development programs.
References
- 1. Infrared spectrum of carbon dioxide | Anton Paar Wiki [wiki.anton-paar.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Di-tert-butyl dicarbonate(24424-99-5) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Dimethylaminopyridine(1122-58-3) 1H NMR spectrum [chemicalbook.com]
- 5. Synthesis of 4-(dimethylamino)pyridine propylthioacetate coated gold nanoparticles and their antibacterial and photophysical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Di-tert-butyl dicarbonate(24424-99-5) IR Spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. High resolution infrared spectroscopy of carbon dioxide clusters up to (CO2)13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butanol(75-65-0) 1H NMR spectrum [chemicalbook.com]
- 11. Di-tert-butyl dicarbonate | C10H18O5 | CID 90495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of tert-Butyl 6-bromo-1H-indole-1-carboxylate in Synthetic Chemistry
For researchers and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision that balances cost, efficiency, and versatility. This guide provides a comprehensive cost-benefit analysis of using tert-Butyl 6-bromo-1H-indole-1-carboxylate as a key intermediate in the synthesis of complex indole derivatives, comparing it with alternative strategies and providing supporting experimental data.
This compound is a valuable reagent in organic synthesis, particularly for the introduction of substituents at the 6-position of the indole ring, a common scaffold in pharmacologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability of the molecule and allows for selective reactions at the C-6 position, primarily through palladium-catalyzed cross-coupling reactions.
In This Guide:
-
Comparative Analysis: A detailed look at the costs and benefits of using the pre-functionalized this compound versus a two-step approach involving the bromination and subsequent protection of indole.
-
Alternative Protecting Groups: An evaluation of other common indole protecting groups, such as phenylsulfonyl (PhSO₂) and triisopropylsilyl (TIPS), in terms of their cost and utility in similar synthetic transformations.
-
Experimental Data: A compilation of representative experimental protocols and yields for key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Visualized Workflows: Graphviz diagrams illustrating the logical flow of the synthetic pathways discussed.
Cost Analysis of Starting Materials and Reagents
A primary consideration in any synthetic campaign is the cost of the starting materials and reagents. The following table provides an approximate cost comparison for the key components discussed in this guide. Prices are based on currently available catalogue listings from major chemical suppliers and may vary.
| Reagent | Typical Price (per gram) | Notes |
| This compound | ~$120 - $150 | Pre-functionalized and ready for direct use in cross-coupling reactions. |
| 6-Bromo-1H-indole | ~$18 - $71 | Starting material for the two-step approach (Boc protection required).[1][2] |
| Di-tert-butyl dicarbonate (Boc Anhydride) | ~$0.20 - $4 | Reagent for Boc protection of the indole nitrogen.[3][4][5] |
| 6-Bromo-1-(phenylsulfonyl)-1H-indole | ~$440 - $550 (per 250mg) | An alternative N-protected 6-bromoindole. |
| Palladium Catalysts (e.g., Pd(PPh₃)₄) | ~$50 - $200 | Prices vary significantly based on the specific catalyst and ligand.[6][7] |
| Phosphine Ligands (e.g., XPhos) | ~$100 - $300 | Cost is dependent on the complexity and scale of the ligand.[8] |
Strategic Approaches to 6-Substituted Indoles: A Comparative Overview
There are two primary strategies for synthesizing 6-substituted indoles using a brominated intermediate:
-
Direct Approach: Utilizing the pre-functionalized this compound directly in cross-coupling reactions.
-
Two-Step Approach: Starting with the less expensive 6-bromo-1H-indole, followed by N-protection with a suitable group (e.g., Boc) and then proceeding with the cross-coupling reaction.
The choice between these strategies involves a trade-off between the higher initial cost of the pre-protected building block and the additional time, labor, and reagent costs associated with the two-step approach.
Performance in Key Synthetic Transformations
The utility of this compound is primarily demonstrated in palladium-catalyzed cross-coupling reactions. Below are representative experimental protocols and expected yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While specific data for the 6-bromo isomer can be limited in publicly available literature, the following protocols are based on well-established procedures for similar bromoindole substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.
Experimental Protocol:
A mixture of this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) is taken in a suitable solvent system (e.g., 1,4-dioxane/water). The reaction vessel is degassed and purged with an inert gas. The mixture is then heated to a temperature ranging from 80 °C to 120 °C until the starting material is consumed. After workup and purification, the 6-aryl-1-Boc-indole is obtained.[9]
Expected Yields: Yields for Suzuki-Miyaura couplings on bromoindoles are generally high, often in the range of 70-95%, depending on the coupling partner.
References
- 1. 6-Bromoindole 96 52415-29-9 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Di-tert-butyl dicarbonate price,buy Di-tert-butyl dicarbonate - chemicalbook [m.chemicalbook.com]
- 4. Di-tert-butyl dicarbonate, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Palladium Based Catalysts [fuelcellstore.com]
- 7. パラジウム触媒 [sigmaaldrich.com]
- 8. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
biological activity comparison of tert-Butyl 6-bromo-1H-indole-1-carboxylate analogs
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Biological Activity
The following table summarizes the biological activity of several 6-bromoindole derivatives. It is important to note that these compounds, while sharing the 6-bromoindole core, belong to different chemical series and were evaluated in different assays. Direct comparison of absolute potency should be made with caution.
| Compound Class | Specific Analog | Biological Target/Assay | Activity (IC₅₀/GI₅₀) | Reference |
| Indolizinoquinolinediones | 6-(2-(dimethylamino)ethylamino)carbonyl-indolizino[1,2-b]quinoline-9,14-dione | DNA Topoisomerase I Inhibition | ++++ (Qualitative) | [1] |
| Cytotoxicity (HL-60) | >10 µM | [1] | ||
| Cytotoxicity (CA46) | >10 µM | [1] | ||
| Cytotoxicity (A549) | >10 µM | [1] | ||
| Indolizinoquinolinediones | 6-(2-(dimethylamino)ethoxy)carbonyl-indolizino[1,2-b]quinoline-9,14-dione | DNA Topoisomerase I Inhibition | ++++ (Qualitative) | [1] |
| Cytotoxicity (A549) | <0.01 µM | [1] | ||
| Indole-6-carboxylate Esters | 5-(1-methyl-1H-indol-6-yl)-N-(2-bromo-4-chlorophenyl)-1,3,4-oxadiazol-2-amine | VEGFR-2 Kinase Inhibition | 0.11 µM | [2] |
| Cytotoxicity (HepG2) | 0.15 µM | [2] | ||
| Cytotoxicity (HCT-116) | 0.19 µM | [2] | ||
| Cytotoxicity (A549) | 0.23 µM | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DNA Topoisomerase I (Top1) Relaxation Assay
This assay is used to evaluate the inhibitory activity of compounds against the catalytic activity of human DNA topoisomerase I.
-
Reaction Mixture: The reaction is typically performed in a final volume of 20 µL containing 35 mM Tris-HCl (pH 8.0), 72 mM KCl, 5 mM MgCl₂, 5 mM DTT, 2.5% glycerol, 0.01% BSA, 0.2 µg of supercoiled pBR322 DNA, and 1 unit of recombinant human Top1.
-
Compound Addition: The test compounds are added to the reaction mixture at varying concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for 30 minutes.
-
Termination: The reaction is stopped by the addition of a stop solution (e.g., 40% sucrose, 0.1 M EDTA, 0.05% bromophenol blue).
-
Electrophoresis: The DNA products are separated by electrophoresis on a 1% agarose gel in 1x TAE buffer.
-
Visualization: The gel is stained with ethidium bromide and the DNA bands are visualized under UV light. The degree of relaxation of the supercoiled DNA is used to determine the inhibitory activity of the compounds.[1]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., A549, HepG2, HCT-116) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[2]
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as VEGFR-2.
-
Reaction Setup: The assay is performed in a 96-well plate. The reaction mixture includes the kinase (e.g., VEGFR-2), a substrate peptide, ATP, and the test compound at various concentrations in a suitable buffer.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay where the amount of ATP remaining after the kinase reaction is measured. A decrease in ATP consumption indicates inhibition of the kinase.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[2]
Visualizations
Generalized Workflow for Synthesis and Screening of 6-Bromoindole Analogs
The following diagram illustrates a typical workflow for the synthesis of 6-bromoindole analogs and their subsequent biological evaluation, a common process in drug discovery research.
Caption: A generalized workflow for the synthesis and biological screening of 6-bromoindole analogs.
Potential Signaling Pathway Inhibition by Indole Kinase Inhibitors
The diagram below illustrates a simplified signaling pathway that can be targeted by indole-based kinase inhibitors, such as those targeting VEGFR-2.
Caption: Simplified representation of a receptor tyrosine kinase signaling pathway and its inhibition by a 6-bromoindole analog.
References
- 1. Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Computational Modeling of tert-Butyl 6-bromo-1H-indole-1-carboxylate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. tert-Butyl 6-bromo-1H-indole-1-carboxylate is a key building block, with the bromine atom serving as a versatile handle for introducing molecular diversity through various cross-coupling reactions. Computational modeling offers a powerful tool to predict reaction outcomes, elucidate mechanisms, and optimize conditions for these transformations. This guide provides a comparative overview of common reactions involving this substrate, supported by experimental data from analogous systems and insights from computational studies.
Comparison of Key Cross-Coupling Reactions
While specific computational studies on this compound are not extensively documented in the literature, a wealth of information exists for the closely related 7-bromo isomer and for the computational modeling of the core reaction types. This data provides a strong foundation for predicting and understanding the reactivity of the 6-bromo derivative. The following table summarizes key palladium-catalyzed cross-coupling reactions applicable to this substrate, with representative experimental data drawn from studies on the 7-bromo isomer.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Yield (%) (for 7-bromo isomer) | Computational Modeling Approach |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80-110 | 85-98 | Density Functional Theory (DFT) to model catalytic cycle (oxidative addition, transmetalation, reductive elimination)[1][2] |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, DIPA | THF, DMF | 25-80 | 85-95[3] | DFT to investigate reaction mechanisms and catalyst efficiency[4][5][6][7] |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/Xantphos or BINAP | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 75-90 (projected)[3] | DFT to study ligand effects and reaction pathways |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the key cross-coupling reactions, adapted from literature on similar substrates.[3][8]
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like potassium carbonate (2.0 equiv.) is suspended in a solvent system like toluene/ethanol/water. The mixture is degassed and heated under an inert atmosphere at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by extraction with an organic solvent, followed by washing with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 equiv.), a copper(I) salt such as CuI (0.1 equiv.), and a base, typically an amine like triethylamine (2.0-3.0 equiv.), are added.[3] The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C. Reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is worked up and the product purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04-0.1 equiv.), and a strong base such as sodium tert-butoxide (1.5-2.0 equiv.) is suspended in an anhydrous, deoxygenated solvent like toluene. The reaction vessel is sealed and heated under an inert atmosphere at a temperature between 80 °C and 110 °C. The reaction is monitored by TLC or LC-MS, and upon completion, the product is isolated and purified.[3]
Visualizing Reaction Pathways and Computational Workflows
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. Computational studies, primarily using DFT, have been instrumental in elucidating the mechanism, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Computational Modeling Workflow for Reaction Prediction
A typical workflow for the computational investigation of a reaction, such as those involving this compound, is depicted below. This process integrates initial theoretical calculations with experimental validation.
Caption: A typical workflow for computational modeling and experimental validation.
Conclusion
The convergence of experimental synthesis and computational modeling provides a robust framework for the development of novel indole-containing compounds. While direct computational studies on this compound are emerging, the principles and methodologies are well-established through research on analogous systems.[9][10] By leveraging computational tools like Density Functional Theory, researchers can gain deeper insights into reaction mechanisms, predict product distributions, and ultimately accelerate the discovery and development of new therapeutic agents. The provided protocols and comparative data serve as a valuable resource for scientists working in this dynamic field.
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
- 7. Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Experimental and computational study on the molecular energetics of indoline and indole. | Semantic Scholar [semanticscholar.org]
- 10. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of tert-Butyl 6-bromo-1H-indole-1-carboxylate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of synthetic intermediates is a cornerstone of modern drug discovery and development. Indole derivatives, in particular, represent a privileged scaffold in medicinal chemistry, making the precise characterization of their substituted analogues critical.[1][2] This guide provides a comparative analysis of the key spectroscopic data used to confirm the structure of tert-butyl 6-bromo-1H-indole-1-carboxylate, a versatile building block in organic synthesis.[1] By comparing its expected spectral features with those of a known isomer, tert-butyl 7-bromo-1H-indole-1-carboxylate, this document serves as a practical reference for researchers.
The primary methods for elucidating the structure of such compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[3][4] Each technique provides a unique piece of the structural puzzle, and together, they allow for confident characterization.
Comparative Spectroscopic Data
The following tables summarize the expected and reported quantitative data for this compound and its 7-bromo isomer. The tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility in organic solvents, influencing the spectral output.[5]
Table 1: Comparative ¹H NMR Spectral Data
| Assignment | This compound (Expected) | tert-Butyl 7-bromo-1H-indole-1-carboxylate (Predicted) [5] |
| H-2 | ~ 7.5 ppm (d) | ~ 7.4 - 7.5 ppm (d) |
| H-3 | ~ 6.5 ppm (d) | ~ 6.5 - 6.6 ppm (d) |
| H-4 | ~ 7.8 ppm (d) | ~ 7.8 - 7.9 ppm (d) |
| H-5 | ~ 7.2 ppm (dd) | ~ 7.1 - 7.2 ppm (t) |
| H-7 | ~ 7.7 ppm (d) | - |
| H-6 | - | ~ 7.5 - 7.6 ppm (d) |
| -C(CH₃)₃ | ~ 1.6 ppm (s, 9H) | 1.6 - 1.7 ppm (s, 9H) |
| Solvent: CDCl₃, Reference: TMS (0 ppm). Chemical shifts (δ) are in ppm. Multiplicity: s=singlet, d=doublet, t=triplet, dd=doublet of doublets. |
Table 2: Comparative ¹³C NMR Spectral Data
| Assignment | This compound (Expected) | tert-Butyl 7-bromo-1H-indole-1-carboxylate (Predicted) [5] |
| C=O (carbamate) | ~ 149 - 150 ppm | ~ 149 - 150 ppm |
| -C (CH₃)₃ | ~ 84 ppm | ~ 84 - 85 ppm |
| -C(C H₃)₃ | ~ 28 ppm | ~ 28 ppm |
| C-2 | ~ 126 ppm | ~ 128 - 129 ppm |
| C-3 | ~ 107 ppm | ~ 107 - 108 ppm |
| C-3a | ~ 130 ppm | ~ 130 - 131 ppm |
| C-4 | ~ 125 ppm | ~ 124 - 125 ppm |
| C-5 | ~ 124 ppm | ~ 121 - 122 ppm |
| C-6 | ~ 118 ppm (C-Br) | ~ 125 - 126 ppm |
| C-7 | ~ 116 ppm | ~ 118 ppm (C-Br) |
| C-7a | ~ 136 ppm | ~ 135 - 136 ppm |
| Solvent: CDCl₃. Chemical shifts (δ) are in ppm. |
Table 3: Comparative IR Spectroscopy Data
| Vibrational Mode | Frequency (cm⁻¹) (Expected/Predicted) [5] | Significance |
| C-H stretch (tert-butyl) | ~ 2975 | Confirms the presence of the Boc protecting group. |
| C=O stretch (carbamate) | ~ 1730 | Strong absorption characteristic of the carbamate carbonyl. |
| C=C stretch (aromatic) | ~ 1580 | Indicates the aromatic indole ring system. |
| C-N stretch | ~ 1250 | Confirms the presence of the carbon-nitrogen bond in the carbamate. |
| C-Br stretch | ~ 600 - 500 | Indicates the presence of a carbon-bromine bond. |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected Molecular Ion (M⁺) Pattern |
| This compound | C₁₃H₁₄BrNO₂[6] | 296.16 g/mol [6] | A characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 295 and 297, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[7] |
| tert-Butyl 7-bromo-1H-indole-1-carboxylate | C₁₃H₁₄BrNO₂[5] | 296.16 g/mol [5] | An identical isotopic pattern to the 6-bromo isomer at m/z 295 and 297, confirming the same elemental composition.[7] |
Experimental Workflows and Protocols
The reliable acquisition of high-quality spectral data is contingent on meticulous experimental execution. The following diagrams and protocols outline the standard workflows for the synthesis and characterization of tert-butyl bromo-indole-1-carboxylate derivatives.
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for spectroscopic structure confirmation.
Detailed Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data presented.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3][5] Transfer the solution to a 5 mm NMR tube.[3][5]
-
Instrumentation : A 300 MHz or higher field NMR spectrometer.[5]
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.[7]
2. Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.[3]
-
Instrumentation : A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.[3]
-
Acquisition (ESI Mode) :
-
Ionization Mode : Positive or negative ion mode.[3]
-
Mass Range : Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).[3]
-
Analysis : The resulting mass spectrum will show the mass-to-charge ratio (m/z). The presence of bromine is confirmed by a characteristic M⁺ and M+2 isotopic pattern with near-equal intensity.[7]
-
-
Acquisition (EI Mode) :
3. Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method) : Dissolve a small quantity of the compound in a volatile solvent (e.g., dichloromethane).[5] Apply a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film.[5]
-
Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.[5]
-
Range : Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.[5]
-
Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C=O of the carbamate and the C-H bonds of the tert-butyl group.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of tert-Butyl 6-bromo-1H-indole-1-carboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of tert-butyl 6-bromo-1H-indole-1-carboxylate, a halogenated indole derivative commonly used in organic synthesis.
Hazard Profile and Safety Precautions
This compound is classified as acutely toxic if swallowed. While comprehensive toxicological data is not available, it is essential to handle this compound with care, utilizing appropriate personal protective equipment (PPE) to minimize exposure.
Summary of Safety Information:
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Skin Contact | May cause skin irritation. | Wash with plenty of soap and water.[1][2] |
| Eye Contact | May cause eye irritation. | Rinse cautiously with water for several minutes.[2] |
| Inhalation | May cause respiratory irritation.[1] | Move person into fresh air.[1] |
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Hand Protection | Wear appropriate protective gloves.[2] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[2] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[2] If ventilation is inadequate, follow OSHA respirator regulations.[2] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable treatment method.[1]
Experimental Protocol for Waste Segregation and Collection:
-
Container Selection: Choose a designated, compatible, and properly labeled hazardous waste container. The original container may be used if it is in good condition. Do not use metal containers for corrosive waste.
-
Labeling: Clearly label the waste container with "HAZARDOUS WASTE" and the full chemical name: "this compound".[3]
-
Segregation: Keep the waste container for halogenated organic compounds separate from other waste streams to avoid incompatible chemical reactions.[3]
-
Collection: Collect all waste, including any contaminated materials such as gloves, weighing paper, and pipette tips, in the designated container.
-
Closure: Keep the waste container tightly sealed at all times, except when adding waste.[3]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) until it is collected by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure adequate ventilation in the area of the spill.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[1] Avoid creating dust.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
References
Personal protective equipment for handling tert-Butyl 6-bromo-1H-indole-1-carboxylate
Essential Safety and Handling Guide for tert-Butyl 6-bromo-1H-indole-1-carboxylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No: 147621-26-9). Adherence to these procedures is essential for ensuring personal safety and proper management of this chemical.
Compound Identification and Hazards:
| Property | Value |
| Molecular Formula | C₁₃H₁₄BrNO₂ |
| Molecular Weight | 296.16 g/mol |
| Physical Form | Solid |
| Primary Hazard | Toxic if swallowed (Acute Toxicity, Oral, Category 3) |
| Signal Word | Danger |
| GHS Pictogram | GHS06 (Skull and Crossbones) |
| Other Potential Hazards | May cause skin, eye, and respiratory irritation.[1] |
Personal Protective Equipment (PPE) Requirements
All personnel must use the following PPE when handling this compound. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles that meet ANSI Z87 standards. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects eyes from dust particles and accidental splashes.[1][2] |
| Hand Protection | Nitrile rubber gloves. Inspect gloves for any tears or holes before use.[3][4] | Provides protection against skin contact. Nitrile gloves offer good resistance to a variety of organic chemicals.[4] |
| Body Protection | A knee-length laboratory coat with long sleeves.[5] | Prevents contamination of personal clothing and protects skin from exposure.[5] |
| Respiratory Protection | Use is required if dust is generated and engineering controls (like a fume hood) are not sufficient. A NIOSH-approved respirator with P95 (US) or P1 (EU) particle filters is recommended for nuisance exposures. For higher levels, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[3] | Prevents inhalation of harmful dust, which may cause respiratory irritation.[1][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize dust inhalation. Use a spatula for transfers. Avoid creating dust.[3]
-
Reaction Setup: If dissolving the compound, add the solvent to the vessel containing the solid slowly to prevent splashing.
-
Post-Handling: After handling, decontaminate the work surface. Carefully remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated hazardous waste container.[3] Wash hands thoroughly with soap and water.[1]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] The designated storage class is 6.1C for combustible, acutely toxic compounds.
Emergency and First Aid
| Exposure Route | First Aid Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] |
| Skin Contact | Remove contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[1][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3] |
Disposal Plan
-
Waste Chemical: All surplus this compound and reaction residues must be disposed of as hazardous waste. Contact a licensed professional waste disposal service.[3] Do not allow the product to enter drains.[3]
-
Contaminated Materials: Dispose of all contaminated materials, including gloves, weighing paper, and empty containers, as hazardous waste in suitable, closed containers.[3]
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
